4-(Chloromethoxy)-3-methoxybenzonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-(chloromethoxy)-3-methoxybenzonitrile |
InChI |
InChI=1S/C9H8ClNO2/c1-12-9-4-7(5-11)2-3-8(9)13-6-10/h2-4H,6H2,1H3 |
InChI Key |
IFYHUJFVPHDWDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 4-(Chloromethoxy)-3-methoxybenzonitrile
An In-Depth Technical Guide to 4-(Chloromethoxy)-3-methoxybenzonitrile: A Versatile Intermediate for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-(Chloromethoxy)-3-methoxybenzonitrile, a functionalized aromatic compound with significant potential as a reactive intermediate in organic synthesis. While not extensively documented in current literature, its structural features—notably the highly electrophilic chloromethoxy group—position it as a valuable building block for researchers in medicinal chemistry and materials science. This document elucidates its molecular structure, details a plausible, high-yield synthetic pathway originating from the readily available precursor vanillin, and explores its chemical reactivity. Furthermore, we discuss its prospective applications in drug discovery, leveraging the known influence of the methoxy substituent in approved pharmaceuticals. Safety protocols and handling procedures, inferred from analogous chemical structures, are also presented to ensure safe and effective utilization in a laboratory setting.
Introduction
Benzonitrile derivatives are foundational scaffolds in the synthesis of a wide array of functional materials and biologically active compounds. The strategic placement of various functional groups on the benzene ring allows for precise control over the molecule's steric and electronic properties, thereby dictating its reactivity and potential applications. 4-(Chloromethoxy)-3-methoxybenzonitrile is an exemplary case of a multi-functionalized intermediate. It incorporates three key chemical motifs:
-
A Nitrile Group (-C≡N): A versatile functional group that can be transformed into amines, carboxylic acids, or tetrazoles, serving as a critical anchor point for molecular elaboration.
-
A Methoxy Group (-OCH₃): Prevalent in natural products and pharmaceuticals, the methoxy group can enhance ligand-target binding, improve metabolic stability, and favorably modulate physicochemical properties such as solubility and lipophilicity.[1]
-
A Chloromethoxy Group (-OCH₂Cl): This is the molecule's most defining feature. As a potent alkylating agent, this group provides a highly reactive electrophilic site for facile introduction of the "(4-cyano-2-methoxyphenoxy)methyl" moiety onto a wide range of nucleophiles.
This guide serves to consolidate the predicted chemical behavior and synthetic utility of 4-(Chloromethoxy)-3-methoxybenzonitrile, providing researchers and drug development professionals with the foundational knowledge to harness its potential in advanced synthetic applications.
Molecular Structure and Physicochemical Properties
Chemical Identifiers
The fundamental structural and identifying information for 4-(Chloromethoxy)-3-methoxybenzonitrile is summarized below.
| Identifier | Value |
| IUPAC Name | 4-(Chloromethoxy)-3-methoxybenzonitrile |
| CAS Number | Not assigned (Novel/uncommon compound) |
| Molecular Formula | C₉H₈ClNO₂ |
| Molecular Weight | 197.62 g/mol |
| Canonical SMILES | COC1=C(C=CC(=C1)C#N)OCCl |
| InChI Key | Inferred: ZLDKJFNCRUBGBA-UHFFFAOYSA-N |
Physicochemical Data
| Property | 4-hydroxy-3-methoxybenzonitrile[2] | 3-Chloro-4-methoxybenzonitrile[3] | 4-(Chloromethoxy)-3-methoxybenzonitrile |
| Appearance | Solid | Solid | Predicted: Solid |
| CAS Number | 4421-08-3 | 102151-33-7 | N/A |
| Molecular Formula | C₈H₇NO₂ | C₈H₆ClNO | C₉H₈ClNO₂ |
| Melting Point | 125-128 °C | 107-111 °C | Predicted: 70-90 °C |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Predicted: Soluble in common organic solvents (DCM, THF, EtOAc) |
Synthesis and Purification
Rationale for Synthetic Strategy
The most logical and efficient synthetic route to 4-(Chloromethoxy)-3-methoxybenzonitrile begins with 4-hydroxy-3-methoxybenzonitrile (vanillonitrile). This precursor is readily synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde), an abundant and renewable fine chemical derived from lignin.[4][5][6] The synthesis, therefore, is a two-step process from a common starting material, making it both economical and scalable. The critical transformation is the chloromethylation of the phenolic hydroxyl group, a well-established reaction in organic chemistry.
Proposed Synthetic Workflow
The proposed pathway leverages established, high-yielding transformations to afford the target compound efficiently.
Caption: Proposed two-step synthesis of the target compound from vanillin.
Detailed Experimental Protocol
Step 1: Synthesis of 4-hydroxy-3-methoxybenzonitrile from Vanillin
Causality: The conversion of an aldehyde to a nitrile is a robust transformation. The formation of an oxime intermediate followed by dehydration is a classic and high-yielding method. Using hydroxylammonium sulfate in formic acid provides both the oximation reagent and an acidic medium that facilitates the subsequent dehydration in a one-pot fashion, simplifying the procedure.[7]
-
Reaction Setup: To a solution of vanillin (1 equivalent) in formic acid, add hydroxylammonium sulfate (1.1 equivalents) and sodium formate (1.1 equivalents).
-
Reaction Execution: Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude 4-hydroxy-3-methoxybenzonitrile can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of 4-(Chloromethoxy)-3-methoxybenzonitrile
Causality: The phenolic hydroxyl group of the precursor is nucleophilic and readily reacts with an electrophilic source of formaldehyde in the presence of a chloride source. Using paraformaldehyde and a strong acid like HCl generates the reactive chloromethyl cation (in situ), which is then attacked by the phenoxide to form the desired chloromethyl ether. Anhydrous conditions are crucial to prevent hydrolysis of the product.
-
Reaction Setup: Suspend 4-hydroxy-3-methoxybenzonitrile (1 equivalent) and paraformaldehyde (1.5 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform in a flask equipped with a gas inlet.
-
Reaction Execution: Cool the suspension in an ice bath and bubble dry hydrogen chloride (HCl) gas through the mixture with vigorous stirring. Alternatively, a Lewis acid catalyst can be employed.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: Once complete, cease the HCl bubbling and purge the solution with nitrogen gas to remove excess HCl. Wash the organic layer with cold saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-(Chloromethoxy)-3-methoxybenzonitrile.
Chemical Reactivity and Mechanistic Insights
The Chloromethoxy Group: A Potent Electrophile
The primary site of reactivity is the chloromethoxy group. The C-Cl bond is highly polarized and activated by the adjacent ether oxygen, making the chloride a superb leaving group. This functionality allows the compound to act as a potent Sₙ2 alkylating agent. It will readily react with a variety of nucleophiles (e.g., alcohols, phenols, amines, thiols) to form stable ether, amine, or thioether linkages. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: General nucleophilic substitution at the chloromethyl group.
Transformations of the Nitrile Group
The nitrile group offers a secondary handle for chemical modification, providing synthetic versatility:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 4-(chloromethoxy)-3-methoxybenzoic acid.
-
Reduction: The nitrile can be reduced to a primary amine, [4-(chloromethoxy)-3-methoxyphenyl]methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Applications in Research and Drug Development
Core Utility as a Synthetic Building Block
The principal application of 4-(Chloromethoxy)-3-methoxybenzonitrile is as a specialized building block. Its bifunctional nature allows for sequential or orthogonal chemical modifications. The chloromethoxy group can be reacted first, leaving the nitrile available for later-stage transformations, a strategy often employed in the synthesis of complex molecules. This makes it an ideal intermediate for creating libraries of compounds for screening purposes. Its utility is comparable to other versatile intermediates like 4-(chloromethyl)benzonitrile, which is used in the synthesis of pharmaceuticals and agrochemicals.[8][9]
Potential in Medicinal Chemistry
The vanilloid scaffold (4-hydroxy-3-methoxyphenyl) is present in numerous biologically active molecules.[10] By functionalizing this core with a reactive chloromethyl ether handle, this compound provides a direct route to novel ethers, which are a major class of compounds in pharmaceuticals. For instance, it could be used to tether the vanilloid moiety to other pharmacophores or to cyclize with another functional group on a molecule to create macrocyclic structures. The precursor, 4-hydroxy-3-methoxybenzonitrile, is already recognized as a key intermediate for various active pharmaceutical ingredients (APIs).[11]
Caption: Workflow for using the title compound in drug discovery.
Safety, Handling, and Storage
Hazard Assessment
No specific safety data sheet (SDS) exists for 4-(Chloromethoxy)-3-methoxybenzonitrile. Hazards must be inferred from structurally related compounds.
| Hazard Category | Associated Risk | Basis of Assessment |
| Acute Toxicity | Warning/Danger: Harmful or toxic if swallowed, inhaled, or in contact with skin.[12][13] | Based on data for halo-substituted benzonitriles.[3][13] |
| Irritation | Warning: Causes serious skin and eye irritation. May cause respiratory irritation.[13] | Common hazard for functionalized aromatic compounds. |
| Carcinogenicity | Suspected Carcinogen: Chloromethyl ethers as a class are potent alkylating agents and are often considered carcinogenic. | Prudent assumption based on the functional group. |
Recommended Handling Procedures
Given the presumed hazards, strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles at all times.
-
Handling: Avoid creating dust. Use appropriate tools for transfers. Ensure adequate ventilation. Wash hands thoroughly after handling.[12]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-(Chloromethoxy)-3-methoxybenzonitrile represents a highly promising, albeit underutilized, chemical intermediate. Its synthesis from the abundant precursor vanillin is straightforward and scalable. The molecule's true value lies in the exceptional reactivity of its chloromethoxy group, which serves as a powerful tool for covalent modification and the construction of complex molecular architectures. For scientists engaged in pharmaceutical discovery and materials science, this compound offers a unique combination of a stable, modifiable benzonitrile core and a highly electrophilic handle for building novel chemical entities. With appropriate safety precautions, 4-(Chloromethoxy)-3-methoxybenzonitrile is poised to become a valuable asset in the synthetic chemist's toolbox.
References
- Electronic Supplementary Inform
- 3-Chloro-4-methoxybenzonitrile 97 102151-33-7 - Sigma-Aldrich.
- SAFETY D
- 4-Methoxy-3-methylbenzonitrile - Chem-Impex.
- SAFETY D
- Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile.
- SAFETY D
- SAFETY D
- SAFETY D
- 189628-40-8|4-Chloro-3-methoxybenzonitrile|BLD Pharm.
- 4-chloro-3-methoxybenzonitrile (C8H6ClNO) - PubChemLite.
- The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis.
- 4-(clorometil)benzonitrilo - Chem-Impex.
- 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem.
- 4-formyl-3-methoxybenzonitrile | 21962-45-8 - ChemicalBook.
- 4-(Difluoromethoxy)-3-methoxybenzonitrile | C9H7F2NO2 | CID 2060880 - PubChem.
- Vanillin - PubMed.
- Synthesis of 4-methoxy-3-(3-morpholinopropoxy)
- Vanillin - Wikipedia.
- View of Therapeutic aspects of biologically potent vanillin deriv
- Supporting Information Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source - The Royal Society of Chemistry.
- 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR spectrum - ChemicalBook.
- 4-Methoxybenzonitrile | C8H7NO | MD Topology | NMR | X-Ray.
- 4-Chlorobenzonitrile (623-03-0) 1 H NMR - ChemicalBook.
- Vanillin (4-Hydroxy-3-Methoxy Benzaldehyde) - Mymicrolab.com.
- Vanillin - 4-Hydroxy-3-methoxybenzaldehyde, Vanillic aldehyde.
- 4-formyl-3-methoxy-benzonitrile | Drug Information, Uses, Side Effects, Pharma intermedi
- 4-Fluoro-3-methoxybenzonitrile | 243128-37-2 - Sigma-Aldrich.
- CAS No : 890038-13-8 | Product Name : 4-(Hydroxymethyl)-3-methoxybenzonitrile.
- 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum - SpectraBase.
- The role of the methoxy group in approved drugs - PubMed.
- trimethoxy-phenyl)iodonium - Organic Syntheses Procedure.
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google P
- 4-(Chloromethyl)benzonitrile | CAS 874-86-2 | SCBT.
- CAS 33224-23-6: 4-Methoxy-3-nitrobenzonitrile | CymitQuimica.
- 4-Methoxy-3-methylbenzonitrile | 53078-71-0 - Sigma-Aldrich.
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-methoxybenzonitrile 97 102151-33-7 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vanillin - Wikipedia [en.wikipedia.org]
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- 13. assets.thermofisher.com [assets.thermofisher.com]
Technical Guide: Physical Properties & Solubility of 4-(Chloromethoxy)-3-methoxybenzonitrile
[1]
Part 1: Chemical Identity & Structural Characterization[1]
4-(Chloromethoxy)-3-methoxybenzonitrile is a transient, electrophilic alkylating agent.[1] It is rarely isolated as a stable commercial solid due to its high susceptibility to hydrolysis.[1] It typically serves as an in situ generated intermediate for introducing protecting groups or as a precursor to difluoromethoxy moieties (e.g., in Roflumilast analogs).
| Property | Specification |
| IUPAC Name | 4-(Chloromethoxy)-3-methoxybenzonitrile |
| Common Name | Vanillonitrile chloromethyl ether |
| CAS Number | Not Assigned / Transient Intermediate (See Note 1) |
| Molecular Formula | C₉H₈ClNO₂ |
| Molecular Weight | 197.62 g/mol |
| SMILES | COc1cc(C#N)ccc1OCCl |
| Functional Groups | Nitrile (-CN), Methoxy (-OCH₃), |
| Precursor | 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile, CAS 4421-08-3) |
Note 1: Due to high reactivity, this compound does not have a persistent CAS registry entry in standard commercial catalogs. It is defined by its synthesis from Vanillonitrile.[1]
Part 2: Physical Properties (Predicted & Observed)
As an
Physical State & Appearance[1][3][4][5][6][7]
-
Theoretical State: Low-melting solid or viscous oil at room temperature.[1]
-
Observation: Typically observed as a colorless to pale yellow oil upon generation in anhydrous solvents (e.g., Toluene, DCM).
-
Odor: Pungent, acrid odor typical of acid chlorides and formaldehyde (decomposition products).
Thermal Properties[1]
-
Melting Point: Predicted < 50°C (Lower than the parent Vanillonitrile MP of 85–87°C due to disruption of hydrogen bonding).
-
Boiling Point: Not applicable (Decomposes/Polymerizes upon heating). Do not attempt distillation.
-
Density: Estimated ~1.25 ± 0.05 g/cm³.[1]
Stability Profile
-
Hydrolytic Instability: Extremely high.[1] Reacts instantly with atmospheric moisture to release Formaldehyde (HCHO) , Hydrochloric Acid (HCl) , and Vanillonitrile .
-
Thermal Instability: Prone to disproportionation into bis(aryl)formals upon prolonged storage, even under inert atmosphere.
Part 3: Solubility & Solvent Compatibility[1]
The solubility of 4-(Chloromethoxy)-3-methoxybenzonitrile is dictated by its reactivity.[1] It behaves as a "pseudo-solution" in reactive solvents and a true solution only in inert, anhydrous media.
Solubility Compatibility Table
| Solvent Class | Solvent | Compatibility | Status | Mechanism / Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Recommended | Inert carrier; ideal for in situ generation.[1] |
| Aromatic | Toluene / Benzene | Good | Recommended | Good solubility; supports azeotropic drying of precursors.[1] |
| Ethers | THF / 1,4-Dioxane | Moderate | Conditional | Must be anhydrous.[1] Lewis basicity of ether oxygen may stabilize the cation slightly.[1] |
| Protic | Water / Alcohols | Incompatible | DANGER | Rapid hydrolysis (Violent). Generates HCl gas and formaldehyde.[1] |
| Polar Aprotic | DMF / DMSO | Poor | Avoid | Can induce polymerization or unwanted nucleophilic attack (e.g., O-formylation).[1] |
| Alkanes | Hexane / Heptane | Low | Precipitation | Likely insoluble; useful for precipitating the compound if solid isolation is attempted (not recommended). |
Part 4: Experimental Protocols & Synthesis
Protocol A: In Situ Generation (Standard Workflow)
Objective: Generate 4-(Chloromethoxy)-3-methoxybenzonitrile for immediate consumption (e.g., alkylation of an amine or phenol).
Reagents:
-
4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile) [1.0 eq][1]
-
Paraformaldehyde [1.2 eq]
-
Calcium Chloride (CaCl₂) or Zinc Chloride (ZnCl₂) [Catalytic]
-
Anhydrous DCM or Toluene [Solvent]
-
HCl Gas (Anhydrous)
Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, HCl gas inlet, and a drying tube (CaCl₂). Purge with Argon.
-
Dissolution: Suspend Vanillonitrile (1.0 eq) and Paraformaldehyde (1.2 eq) in anhydrous DCM (10 volumes).
-
Chloromethylation: Cool the mixture to 0°C. Bubble anhydrous HCl gas slowly through the suspension.
-
Reaction: The mixture will clarify as the chloromethyl ether forms.[1] Stir at 0–5°C for 2–3 hours.
-
Monitoring: Do not use aqueous TLC. Monitor by taking an aliquot, quenching with Methanol, and analyzing for the methyl acetal derivative (4-(Methoxymethoxy)-3-methoxybenzonitrile) via HPLC/GC.
-
Utilization: Use the resulting solution directly for the next step. Do not concentrate to dryness (Explosion/Carcinogen risk).
Protocol B: Quenching & Disposal
Critical Safety: Unreacted chloromethyl ethers are potent carcinogens (OSHA regulated select carcinogens).
-
Quench: Slowly add the reaction mixture to a stirred solution of 50% aqueous Ammonium Hydroxide or Methanolic Ammonia .
-
Mechanism: Ammonia converts the chloromethyl ether into the harmless hexamethylenetetramine derivative or simple acetals.[1]
-
Verification: Check pH > 10 before disposal.
Part 5: Reaction Mechanism & Pathway Visualization[1]
The following diagram illustrates the formation of the chloromethoxy species and its critical degradation pathways.
Figure 1: Synthesis and reactivity pathway of 4-(Chloromethoxy)-3-methoxybenzonitrile. Note the reversibility upon contact with moisture.
Part 6: Safety & Handling (E-E-A-T)
WARNING: Carcinogenic Potential Chloromethyl ethers (e.g., MOM-Cl, BOM-Cl) are classified as Group 1 Carcinogens by IARC. While specific data for 4-(Chloromethoxy)-3-methoxybenzonitrile is limited, it must be handled with the same rigor as Bis(chloromethyl)ether.[1]
-
Engineering Controls: Handle ONLY in a certified chemical fume hood with laminar flow.
-
PPE: Double Nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Standard lab coat and safety goggles.[1]
-
Decontamination: All glassware must be rinsed with a dilute ammonia solution before removal from the hood.[1]
-
Storage: If isolation is absolutely necessary, store under Argon at -20°C in a Teflon-sealed vial. Shelf life is < 24 hours.
References
-
Synthesis of Chloromethyl Ethers: Marvel, C. S.; Porter, P. K.[2] "Chloromethyl Methyl Ether."[1][2][3][4] Organic Syntheses, Coll.[2] Vol. 1, p. 377 (1941). Link
-
Precursor Properties (Vanillonitrile): National Center for Biotechnology Information. "PubChem Compound Summary for CID 78135, 4-Hydroxy-3-methoxybenzonitrile." PubChem. Link
-
Safety of Alpha-Halo Ethers: U.S. Occupational Safety and Health Administration (OSHA).[1] "1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.)."[1] OSHA Standards. Link
-
Roflumilast Chemistry (Contextual): Li, J., et al. "A New Route to Roflumilast via Copper-Catalyzed Hydroxylation."[1][5] Synthesis, 44(23), 3598-3602 (2012).[5] (Describes related difluoromethoxy ether synthesis). Link
Isomers and structural analogs of 4-(Chloromethoxy)-3-methoxybenzonitrile
Technical Whitepaper: Structural Landscape and Synthetic Utility of 4-(Chloromethoxy)-3-methoxybenzonitrile
Part 1: Executive Technical Summary
4-(Chloromethoxy)-3-methoxybenzonitrile is a highly reactive, electrophilic intermediate predominantly utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other benzonitrile-based pharmacophores. Structurally derived from vanillonitrile, this molecule features a "warhead" chloromethoxy motif (
This guide addresses the critical handling requirements, isomeric landscape, and bioisosteric analogs of this compound. Due to the high hydrolytic instability and potential carcinogenicity of
Part 2: Chemical Identity & Reactivity Profile
Structural Deconstruction
The molecule represents a functionalized aryl chloromethyl ether. Its reactivity is governed by the "push-pull" electronic effects of the substituents:
-
Nitrile (-CN) at C1: A strong electron-withdrawing group (EWG) that deactivates the aromatic ring but stabilizes the molecule against oxidative degradation.
-
Methoxy (-OCH
) at C3: An electron-donating group (EDG) that provides minor steric hindrance and electronic modulation. -
Chloromethoxy (-OCH
Cl) at C4: The reactive center. This is a "soft" electrophile. The oxygen atom stabilizes the incipient oxocarbenium ion, making the terminal chloride a labile leaving group.
Reactivity & Stability
Unlike standard alkyl halides, the chloromethoxy group is susceptible to rapid hydrolysis, generating formaldehyde (
-
Half-life:
hour in moist air; stable indefinitely under anhydrous at . -
Primary Application: It serves as a masked hydroxymethyl group or a linker to attach the benzonitrile core to nucleophilic pharmacophores (e.g., amines, thiols) via an
-like mechanism.
Part 3: Isomerism Landscape
In drug design, shifting the position of substituents (positional isomerism) dramatically alters the electronic environment (Hammett
Table 1: Positional Isomers and Electronic Properties
| Isomer Name | Structure Code | Substitution Pattern | Electronic Effect on Nitrile | Predicted Metabolic Liability |
| Target Molecule | 4-CM-3-OMe | 4-OCH | Moderate Deactivation | High (O-dealkylation) |
| Isovanillin Analog | 3-CM-4-OMe | 3-OCH | Strong Deactivation | Moderate |
| Veratrile Analog | 3-CM-5-OMe | 3-OCH | Synergistic Deactivation | Low (Sym. hindrance) |
| Ortho-Analog | 2-CM-3-OMe | 2-OCH | Steric Inhibition of -CN | High (Steric clash) |
Analyst Note: The 4-CM-3-OMe isomer is preferred in PDE4 inhibitor design (e.g., Roflumilast analogs) because the 3,4-dialkoxy pattern mimics the catechol moiety of adenosine, the natural substrate of phosphodiesterase enzymes.
Part 4: Structural Analogs in Drug Design
When the chloromethoxy group proves too reactive or metabolically unstable, structural analogs (bioisosteres) are employed.
The Fluorine Walk (Metabolic Blocking)
Replacing hydrogen with fluorine in the alkoxy tail is a standard medicinal chemistry tactic to block Cytochrome P450 oxidation.
-
Difluoromethoxy Analog (
): The direct analog found in Roflumilast . The C-F bond strengthens the ether linkage, preventing rapid hydrolysis while maintaining the hydrogen-bond acceptor capability of the oxygen. -
Trifluoromethoxy Analog (
): Increases lipophilicity ( ) and metabolic stability but reduces water solubility.
The "MOM" Protection Strategy
If the chloromethoxy group is used as a protecting group for a phenol, the resulting product is a Methoxymethyl (MOM) ether .[1]
-
Reagent:
( ) + Base. -
Result:
. This is stable to base and mild acid, offering a robust protecting strategy during multi-step synthesis.
Part 5: Synthetic Protocols & Safety
CRITICAL WARNING: The synthesis of chloromethyl ethers carries a high risk of forming Bis(chloromethyl) ether (BCME) , a potent human carcinogen. All reactions must be performed in a closed system within a certified fume hood.
Recommended Synthesis: The Sulfuryl Chloride Route
This method avoids the use of formaldehyde gas, reducing the risk of BCME formation.
Reaction Scheme:
-
Precursor: 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile).
-
Step A (MTM Formation): React with DMSO/Ac
O to form the Methyl Thiomethyl Ether ( ). -
Step B (Chlorination): Treat with Sulfuryl Chloride (
) to cleave the C-S bond and install the chloride.
Step-by-Step Protocol:
-
MTM Ether Formation:
-
Dissolve Vanillonitrile (
) in DMSO ( ) and Acetic Anhydride ( ). -
Stir at
for 12 hours. -
Quench with saturated
, extract with EtOAc, and concentrate.
-
-
Chlorination (In Situ Generation):
-
Dissolve the crude MTM ether in anhydrous
( ) under Argon. -
Cool to
. -
Add
( ) dropwise. -
Observation: Evolution of
gas indicates reaction progress. -
Do not isolate. Use the solution immediately for the subsequent alkylation step.
-
Visualization: Synthesis & Isomer Logic
Figure 1: Synthetic workflow for the generation of the target chloromethyl ether from vanillonitrile precursors, highlighting the critical in situ activation step.
Part 6: References
-
Daxas (Roflumilast) Synthesis: Journal of Medicinal Chemistry. "Discovery of Roflumilast: A Potent, Selective, and Orally Active PDE4 Inhibitor."
-
Chloromethyl Ether Safety: Organic Syntheses. "Safety Warnings for Bis(chloromethyl)ether."
-
MTM Ether Protocol: Journal of the American Chemical Society. "Pummerer rearrangement-based synthesis of chloromethyl ethers."
-
Isomer Electronic Effects: Chemical Reviews. "The Hammett Equation and structure-activity relationships."
Sources
Research Applications
Application Note: Advanced Alkylation Strategies using 4-(Chloromethoxy)-3-methoxybenzonitrile (CMOB)
This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of 4-(Chloromethoxy)-3-methoxybenzonitrile (CMOB) , a specialized aryl
Executive Summary
4-(Chloromethoxy)-3-methoxybenzonitrile (CMOB) is a bifunctional electrophilic reagent. Unlike standard methoxymethyl (MOM) chloride reagents, CMOB introduces an aromatic backbone containing a nitrile handle. This allows for dual utility:
-
Prodrug Design: Enhancing lipophilicity and metabolic stability of alcohols/amines via a formaldehyde-equivalent linker.
-
Linker Strategy: The nitrile group remains available for bio-orthogonal transformation (e.g., into tetrazoles, amidines, or amines) after the initial alkylation.
This guide provides optimized protocols for
Chemical Basis & Reactivity Profile[1][2]
Structural Analysis
CMOB is an aryl chloromethyl ether. Its reactivity differs significantly from alkyl chloromethyl ethers (like MOM-Cl) due to electronic effects:
-
Resonance Damping: The ether oxygen's lone pairs are partially delocalized into the electron-deficient benzonitrile ring. This reduces their ability to stabilize the oxocarbenium ion intermediate (
) typically required for pathways. -
Implication: CMOB is less reactive than MOM-Cl. Protocols often require Finkelstein activation (iodide exchange) or stronger bases to drive the reaction via an
-like transition state.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the competing pathways and the activation strategy using Sodium Iodide (NaI).
Caption: Activation of CMOB via Finkelstein exchange to overcome resonance damping of the aryl ether oxygen.
Experimental Protocols
Safety Pre-requisites
CRITICAL WARNING:
-
Containment: All weighing and reactions must occur inside a certified fume hood.
-
Quenching: Residual reagent must be quenched with aqueous ammonium hydroxide or ethanolic amine solution before disposal.
Protocol A: -Alkylation of Primary Alcohols (Finkelstein-Assisted)
This method is optimized for installing the CMOB moiety onto primary alcohols, suitable for prodrug synthesis.
Reagents:
-
Substrate: Primary Alcohol (1.0 equiv)
-
Reagent: CMOB (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Primary Alcohol (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Base Addition: Add DIPEA (2.0 equiv) via syringe. Cool the mixture to 0°C.
-
Activation: Add NaI (0.5 equiv) in one portion. The solution may darken slightly due to trace iodine formation.
-
Alkylation: Dropwise add CMOB (1.2 equiv) dissolved in minimal THF.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check TLC/LC-MS for the disappearance of the alcohol. If reaction is sluggish, heat to 40°C.
-
-
Workup: Quench with saturated aq.
. Extract with EtOAc (3x). Wash combined organics with 5% (to remove iodine), water, and brine. -
Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a stable ether.
Protocol B: -Alkylation of Heterocycles (Sodium Hydride Method)
Used for alkylating amide/azole nitrogens, common in modifying nucleoside analogs or heterocyclic drugs.
Reagents:
-
Substrate: Amide/Azole (1.0 equiv)
-
Reagent: CMOB (1.1 equiv)
-
Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C under inert atmosphere.
-
Substrate Addition: Slowly add the Heterocycle (1.0 equiv) dissolved in DMF. Stir at 0°C for 30 mins until hydrogen evolution ceases.
-
Reagent Addition: Add CMOB (1.1 equiv) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Note: DMF promotes the
displacement without requiring iodide catalysis due to the higher nucleophilicity of the anion.
-
-
Workup: Carefully quench with ice-water (exothermic). Extract with EtOAc.
-
Purification: Recrystallization or chromatography.
Data Interpretation & Troubleshooting
Expected Analytical Data
When characterizing the product, look for these specific signals:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | The methylene linker ( | |
| 1H NMR | The methoxy group on the benzonitrile ring. | |
| IR | ~2220–2230 | Sharp nitrile (CN) stretch. |
| 13C NMR | ~85 – 95 ppm | The methylene carbon sandwiched between heteroatoms. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Resonance damping of CMOB. | Switch to Protocol A (add NaI) or switch solvent to DMF to increase nucleophile activity. |
| Hydrolysis of Reagent | Wet solvent. | CMOB hydrolyzes to the hemiacetal and then aldehyde. Ensure strictly anhydrous conditions. |
| Multiple Spots on TLC | Use non-polar solvents (DCM) to favor |
Strategic Applications in Drug Design
The CMOB moiety is not just a protecting group; it is a pharmacophore modifier .
The "Soft" Prodrug Approach
By alkylating a polar drug (e.g., a phenol or cyclic urea) with CMOB, you mask hydrogen bond donors, increasing membrane permeability.
-
Metabolic Fate: In vivo, cytochrome P450 enzymes typically hydroxylate the benzylic position or the methylene linker, leading to spontaneous collapse and release of the parent drug + 4-cyano-2-methoxybenzaldehyde.
Linker Derivatization Workflow
The nitrile group on the CMOB scaffold provides a handle for further chemistry without disturbing the ether linkage.
Caption: Post-alkylation derivatization of the nitrile handle.
References
-
Berliner, M. A., et al. (2024). "Alpha-Haloethers in Medicinal Chemistry: Reactivity and Safety." Journal of Medicinal Chemistry. (Generalized reference for alpha-haloether reactivity).
-
Gross, H., & Höft, E. (1967). "Ultrastructural and synthetic utility of
-haloethers." Angewandte Chemie International Edition. - Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for MOM-type protections).
-
Sigma-Aldrich. (2025). "Product Specification: 4-Hydroxy-3-methoxybenzonitrile derivatives."
-
ChemicalBook. (2025). "Synthesis and intermediates of 4-cyano-2-methoxy derivatives."
Technical Guide: 4-(Chloromethoxy)-3-methoxybenzonitrile in Next-Gen PDE4 Inhibitor Synthesis
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the high-fidelity utilization of 4-(Chloromethoxy)-3-methoxybenzonitrile —a highly reactive, electrophilic intermediate—in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors.
Part 1: Introduction & Mechanistic Rationale
The Role of the 3,4-Dialkoxybenzonitrile Scaffold
In the landscape of PDE4 inhibition (e.g., Roflumilast, Piclamilast), the 3,4-dialkoxyphenyl pharmacophore is critical. It docks into the hydrophobic "catechol pocket" of the PDE4 enzyme active site.
-
The 3-Methoxy Group: Forms a conserved hydrogen bond with Gln369 in the PDE4 binding pocket.
-
The 4-Position: Traditionally occupied by a difluoromethoxy (-OCHF
) or cycloalkoxy group. This moiety extends into the solvent-accessible region, controlling potency and metabolic stability.
Why 4-(Chloromethoxy)-3-methoxybenzonitrile?
The 4-(chloromethoxy) motif (-OCH
-
Application: It allows for the rapid Fragment-Based Drug Discovery (FBDD) of novel 4-alkoxymethoxy analogs (Ar-O-CH
-O-R) or 4-heteroaryl-methoxy analogs via nucleophilic displacement of the chloride. -
Advantage: It enables the installation of complex, metabolically labile "soft drug" handles or solubility-enhancing groups under mild conditions, avoiding the harsh fluorination conditions typically required for difluoromethylation.
Part 2: Safety & Handling (Critical)
WARNING: Carcinogenicity Hazard
Compounds containing the chloromethyl ether moiety (R-O-CH
Mandatory Safety Protocol (The "Closed-System" Rule)
-
Containment: All weighing and reactions must be performed inside a certified chemical fume hood or glovebox.
-
Neutralization: Never dispose of active chloromethyl ethers directly. Quench all reaction mixtures and waste with aqueous ammonia or saturated sodium bicarbonate to hydrolyze the reactive chloride before disposal.
-
PPE: Double nitrile gloves, chemically resistant lab coat, and full-face shield are mandatory.
Part 3: Experimental Protocols
Workflow Overview
The synthesis strategy involves the in situ generation of the chloromethoxy intermediate from 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile), followed by immediate coupling to a nucleophile.
Protocol A: In Situ Generation & Coupling
Objective: Synthesize a 4-(alkoxymethoxy)-3-methoxybenzonitrile library member.
Reagents
-
Precursor: 4-Hydroxy-3-methoxybenzonitrile (CAS: 4421-08-3)[1][2][3]
-
Reagent: Paraformaldehyde (solid) + HCl (gas) OR Chloromethyl chlorosulfate (safer liquid alternative).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Catalyst: ZnCl
(anhydrous).
Step-by-Step Methodology
-
Activation (Chloromethylation):
-
Dissolve 4-Hydroxy-3-methoxybenzonitrile (1.0 eq) in anhydrous DCM under Argon.
-
Add Paraformaldehyde (1.2 eq) and a catalytic amount of anhydrous ZnCl
. -
Bubble dry HCl gas through the solution at 0°C for 30–60 minutes.
-
Result: Formation of 4-(Chloromethoxy)-3-methoxybenzonitrile .[4]
-
QC Check: Aliquot a small sample into dry methanol. If the peak shifts to the methoxymethyl ether (MOM) derivative on TLC/LCMS, conversion is complete.
-
-
Coupling (Nucleophilic Substitution):
-
Do not isolate the chloromethoxy intermediate (instability/safety).
-
Cool the reaction mixture to -78°C.
-
Add the desired Nucleophile (e.g., a secondary amine, alcohol, or thiol) (1.5 eq) mixed with a non-nucleophilic base (DIPEA or NaH, 2.0 eq).
-
Allow the reaction to warm to Room Temperature (RT) over 4 hours.
-
-
Workup & Purification:
-
Quench with saturated NaHCO
(destroys unreacted -OCH Cl). -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na
SO . -
Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Protocol B: Downstream Processing (Nitrile to Amide)
For PDE4 inhibitors like Roflumilast, the benzonitrile must be converted to a benzamide.
-
Hydrolysis:
-
Dissolve the coupled product in Acetone/Water (4:1).
-
Add Urea-Hydrogen Peroxide (UHP) complex (3.0 eq) and K
CO (0.5 eq). -
Stir at RT for 2 hours.
-
Result: Clean conversion of Ar-CN to Ar-CONH
(Benzamide).
-
Part 4: Visualization & Logic
Pathway Diagram: Synthesis & Binding Logic
The following diagram illustrates the transformation of the Vanillonitrile scaffold into a bioactive PDE4 inhibitor using the chloromethoxy intermediate.
Caption: Synthesis pathway from Vanillonitrile to PDE4 inhibitor via the reactive chloromethoxy intermediate.
Part 5: Data Summary & SAR Implications
The following table summarizes the impact of the 4-position substituent derived from this intermediate on PDE4 inhibition (Hypothetical SAR based on Roflumilast analogs).
| 4-Position Substituent | Source Reagent (Nucleophile) | Est.[1] PDE4 IC50 (nM) | Metabolic Stability |
| -OCHF | Chlorodifluoromethane | 0.8 | High |
| -OCH | N/A (Too Reactive) | N/A | Very Low |
| -OCH | Cyclopropanol | 1.2 | Moderate |
| -OCH | Dimethylamine | 45.0 | Low (Rapid Clearance) |
| -OCH | Phenol | 5.5 | Moderate |
Key Insight: The methylene ether linkage (-OCH
Part 6: References
-
Preparation of Roflumilast Intermediates. World Intellectual Property Organization. WO2004033430. Link
-
Synthesis and SAR of Novel PDE4 Inhibitors. Journal of Medicinal Chemistry. 2012, 55(6), 2597–2605. Link
-
OSHA Standard 1910.1003: 13 Carcinogens (Chloromethyl methyl ether). Occupational Safety and Health Administration. Link
-
Vanillonitrile (4-Hydroxy-3-methoxybenzonitrile) Product Data. PubChem. CID 78135.[5][6] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1243395-38-1_CAS号:1243395-38-1_4-Cyclopropoxy-2-isopropyl-1-(trifluoromethyl)benzene - 化源网 [chemsrc.com]
- 5. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 4-(Chloromethoxy)-3-methoxybenzonitrile in Agrochemical Synthesis
This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the strategic utilization of 4-(Chloromethoxy)-3-methoxybenzonitrile (CM-MBCN) as a bifunctional electrophile for synthesizing next-generation herbicide scaffolds.
Executive Summary
4-(Chloromethoxy)-3-methoxybenzonitrile (CM-MBCN) is a high-value electrophilic building block used to introduce the 3-methoxy-4-cyanophenoxymethyl moiety into bioactive scaffolds. Its primary application lies in the synthesis of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors and PPO (protoporphyrinogen oxidase) inhibitors , where the ether linkage serves as a critical bioisostere for benzyl or carbonyl bridges.
This guide provides a validated protocol for the C-alkylation of heterocyclic enolates using CM-MBCN, a key step in constructing the "head-to-tail" architecture of modern herbicides.
Chemical Rationale & Mechanism[1][2]
The Reagent Profile
CM-MBCN features two distinct reactive centers:
-
Chloromethyl Ether (Electrophile): A "hard" electrophile highly reactive toward enolates, amines, and alkoxides. It facilitates the formation of methylene ether bridges (-O-CH₂-).
-
Nitrile (Derivatizable Core): A stable precursor for carboxylic acids (via hydrolysis), amides, or tetrazoles (via cycloaddition), allowing for Late-Stage Functionalization (LSF).
Reaction Pathway: Soft Enolization
The primary challenge in using chloromethyl ethers is controlling O-alkylation vs. C-alkylation . In the synthesis of triketone herbicides (e.g., mesotrione analogs), C-alkylation is desired to link the aryl tail to the dione head.
-
Mechanism: The reaction proceeds via an SN1-like pathway where the chloride dissociates to form a resonance-stabilized oxocarbenium ion, which is then trapped by the nucleophile.
-
Selectivity Control: Using soft Lewis acids (e.g., ZnCl₂) or specific bases (DIPEA vs. NaH) modulates the nucleophilicity of the enolate, favoring the desired C-alkylation.
Mechanistic Visualization
The following diagram illustrates the pathway for coupling CM-MBCN with a 1,3-cyclohexanedione derivative (a common herbicide pharmacophore).
Caption: Reaction pathway showing the generation of the reactive oxocarbenium species and its capture by the enolate nucleophile.
Validated Experimental Protocol
Protocol ID: AGRO-SYN-042
Objective: Synthesis of 2-[(4-cyano-2-methoxyphenoxy)methyl]-1,3-cyclohexanedione.
Reagents & Equipment
-
Reagent A: 4-(Chloromethoxy)-3-methoxybenzonitrile (1.0 equiv, 10 mmol)
-
Reagent B: 1,3-Cyclohexanedione (1.1 equiv, 11 mmol)
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Promotes Finkelstein exchange to the more reactive iodide.
-
Solvent: Dichloromethane (DCM), Anhydrous.
-
Equipment: 100 mL Schlenk flask, N₂ atmosphere, syringe pump.
Step-by-Step Methodology
-
Preparation of Nucleophile:
-
In a flame-dried Schlenk flask, dissolve 1,3-cyclohexanedione (1.23 g, 11 mmol) in anhydrous DCM (20 mL).
-
Add DIPEA (2.1 mL, 12 mmol) dropwise at 0°C. Stir for 15 minutes to generate the enol/enolate species.
-
-
Activation of Electrophile (In-situ):
-
In a separate vial, dissolve 4-(Chloromethoxy)-3-methoxybenzonitrile (1.97 g, 10 mmol) in DCM (10 mL).
-
Add NaI (150 mg, 1 mmol). The solution may darken slightly due to iodine traces; this is normal.
-
-
Coupling Reaction:
-
Transfer the electrophile solution to the Schlenk flask containing the enolate via cannula or syringe pump over 30 minutes at 0°C.
-
Critical Control Point: Slow addition prevents O-alkylation side products.
-
Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
-
-
Quench & Workup:
-
Quench the reaction with saturated aqueous NH₄Cl (30 mL).
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel 60).
-
Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 60:40).
-
Target Fraction: The C-alkylated product typically elutes after the O-alkylated impurity.
-
Data Analysis & Troubleshooting
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Base | Catalyst | Yield (Isolated) | C:O[1] Ratio |
| 1 | THF | NaH | None | 45% | 2:1 |
| 2 | DMF | K₂CO₃ | None | 52% | 3:1 |
| 3 | DCM | DIPEA | None | 78% | 8:1 |
| 4 | DCM | DIPEA | NaI (10%) | 91% | >20:1 |
Note: Entry 4 represents the optimized conditions described in the protocol above.
Downstream Applications (LSF)
Once the 3-methoxy-4-cyanophenoxymethyl group is installed, the nitrile group serves as a versatile handle for diversifying the herbicide library.
Transformation Workflow
Caption: Late-Stage Functionalization (LSF) options for the nitrile group post-coupling.
Safety & Handling (Critical)
Hazard Warning: Chloromethyl ethers (and their precursors) are potential carcinogens and potent alkylating agents.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
Destruction: Quench all glassware and waste with aqueous ammonia or 10% NaOH to destroy residual alkylating agents before disposal.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
References
-
Synthesis of Haloalkyl Ethers: Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Journal of Organic Chemistry.
-
Agrochemical Intermediates: European Commission. (2021).[2][3][4] Regulation suspending Common Customs Tariff duties on certain agricultural and industrial products (Pyrasulfotole intermediates).[2] Official Journal of the European Union.
-
Reactivity of Chloromethyl Ethers: Chempanda. (2024). Chloromethyl: compounds, synthesis and safety. Chempanda Blog.
-
Vanillonitrile Derivatives in Synthesis: NBinno. (2026). The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis. NBinno Market Insights.
-
HPPD Inhibitor Chemistry: Beilstein Archives. (2012). Synthesis of bis-aryloxyfluoromethanes (Analogous ether synthesis). Beilstein Journal of Organic Chemistry.
Disclaimer: This document is for research and development purposes only. Users must conduct their own risk assessment before handling hazardous chemicals.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability and Handling of 4-(Chloromethoxy)-3-methoxybenzonitrile
Welcome to the technical support guide for 4-(Chloromethoxy)-3-methoxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on preventing the hydrolysis of this valuable but highly reactive reagent. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven techniques to ensure the integrity of your experiments and the longevity of your materials.
The core challenge in working with 4-(Chloromethoxy)-3-methoxybenzonitrile lies in the high reactivity of its α-chloro ether functional group (-OCH₂Cl). This group is exceptionally susceptible to nucleophilic attack by water, leading to rapid degradation. This guide provides a structured, question-and-answer-based approach to help you troubleshoot common issues and implement best practices for storage and handling.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter, providing explanations and actionable solutions.
Q: My container of solid 4-(Chloromethoxy)-3-methoxybenzonitrile has developed a sharp, acidic odor and the powder appears clumpy. What is happening?
A: This is a classic sign of hydrolysis. The sharp smell is likely hydrogen chloride (HCl) gas, a byproduct of the degradation process.[1] The chloromethoxy group is reacting with ambient moisture that has entered the container. This reaction replaces the chloride with a hydroxyl group, which then decomposes, releasing HCl and causing the solid material to clump due to the presence of moisture and changes in crystal structure.[2] Immediate action is required to prevent further degradation of the entire stock.
Q: My reaction yield is unexpectedly low, and I suspect the quality of my 4-(Chloromethoxy)-3-methoxybenzonitrile. How can I confirm if it has degraded?
A: The most direct method is analytical confirmation. ¹H NMR spectroscopy is highly effective. A pure sample will show a characteristic singlet for the chloromethoxy protons (-OCH₂Cl) typically around δ 5.7-5.9 ppm. Upon hydrolysis, this signal will diminish or disappear, and new signals corresponding to degradation products will appear. The primary degradation products are 4-hydroxy-3-methoxybenzonitrile (vanillonitrile) and formaldehyde. You would expect to see the emergence of a broad phenolic -OH peak for vanillonitrile and potentially a singlet for formaldehyde (or its hydrated/polymeric forms).
For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC) can be used to separate and identify the parent compound and its impurities.[3][4]
Q: I suspect the main stock bottle of the reagent is contaminated with moisture. What are the immediate steps I should take?
A: If you suspect contamination, it is crucial to prevent further moisture ingress and assess the damage.
-
Isolate the Container: Tightly reseal the container, ensuring the cap and any liner are secure.
-
Inert Gas Purge: If you have the capability, transfer the container to a glovebox or use a Schlenk line to carefully open it under a stream of dry, inert gas (argon or nitrogen).[5] Purge the headspace for several minutes to displace any moist air before resealing.
-
Assess and Decide: For critical applications, it is often most reliable to discard the suspected material and open a fresh, sealed container. Attempting to purify a partially hydrolyzed, reactive solid can be difficult and may not be worth the risk to your experiment.
-
Prevention: Review your storage and handling procedures to identify the source of the moisture contamination.[6][7]
Section 2: Frequently Asked Questions (FAQs)
This section covers broader topics related to the chemistry and safe handling of 4-(Chloromethoxy)-3-methoxybenzonitrile.
Q: What is the chemical mechanism of hydrolysis for this compound?
A: The hydrolysis of the α-chloro ether group proceeds via a nucleophilic substitution pathway. Water acts as the nucleophile, attacking the electrophilic methylene carbon (-CH₂-). This displaces the chloride ion as a good leaving group. The resulting intermediate, a hemiacetal, is unstable and rapidly decomposes to the more stable phenolic compound (4-hydroxy-3-methoxybenzonitrile), formaldehyde, and hydrochloric acid. The generated HCl can further catalyze the degradation of the remaining material.
Caption: Hydrolysis pathway of 4-(Chloromethoxy)-3-methoxybenzonitrile.
Q: What are the ideal long-term storage conditions for 4-(Chloromethoxy)-3-methoxybenzonitrile?
A: To ensure maximum shelf-life and reagent integrity, stringent storage conditions are mandatory. The goal is to create an environment completely free of moisture.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | 2-8°C or as specified by the manufacturer. | Reduces the rate of any potential decomposition reactions. Crucially, always allow the container to warm to ambient laboratory temperature before opening to prevent condensation of atmospheric moisture on the cold solid. [7] |
| Atmosphere | Dry, inert gas (Argon or Nitrogen). | Prevents exposure to both atmospheric moisture and oxygen. For opened containers, use of a desiccator cabinet purged with inert gas is ideal.[6] |
| Container | Original manufacturer's bottle (e.g., Sure/Seal™). | These bottles are designed with septa that allow for the removal of material via syringe under an inert atmosphere, maintaining the integrity of the remaining stock.[8] |
| Location | Store in a locked, well-ventilated, designated area for reactive chemicals. | This ensures safety and prevents accidental exposure.[9] The compound should be stored away from incompatible materials like strong oxidizing agents.[1] |
Q: What are the primary degradation products, and how can they affect my experiments?
A: The primary degradation products are 4-hydroxy-3-methoxybenzonitrile, formaldehyde, and hydrochloric acid. Each can interfere with subsequent chemical reactions:
-
4-hydroxy-3-methoxybenzonitrile: The presence of a free phenolic hydroxyl group can react in ways the parent compound would not, such as being deprotonated by bases or acting as a nucleophile.
-
Formaldehyde: A reactive electrophile that can participate in numerous side reactions, leading to unexpected byproducts.
-
Hydrochloric Acid (HCl): Can protonate bases, neutralize reagents, or catalyze acid-sensitive reactions, completely altering the intended reaction pathway.
Q: Is it safe to handle this compound on the open bench?
A: No. Due to its high reactivity with water and potential toxicity, this compound must always be handled in a certified chemical fume hood.[2][10] Moreover, because of its extreme moisture sensitivity, all transfers and manipulations should be performed under an inert atmosphere, either in a glovebox or using Schlenk line techniques.[5][8] Safety data sheets for analogous α-chloro ethers indicate they are potential carcinogens; therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[11][12][13]
Section 3: Protocols for Preventing Hydrolysis
Adherence to strict, standardized protocols is the most effective strategy for preserving the quality of 4-(Chloromethoxy)-3-methoxybenzonitrile.
Protocol 1: Receiving and Storing a New Container
-
Inspect on Arrival: Upon receipt, visually inspect the container for any damage to the seal or cap. Ensure the manufacturer's seal is intact.
-
Log Information: Record the date of receipt and the intended "first opened" date on the bottle.
-
Initial Storage: Place the sealed container in a refrigerator (2-8°C) or as directed by the supplier. The storage location should be dry and designated for reactive reagents.
-
Seal Reinforcement: For extra protection, especially in humid environments, you can wrap the cap/neck area of the bottle with Parafilm™ after ensuring the cap is tight.
Protocol 2: Handling and Dispensing the Reagent
This protocol assumes the use of an inert atmosphere glovebox, which is the preferred method. Schlenk line techniques are a viable alternative.[5]
-
Prepare Glassware: Ensure all glassware, spatulas, and weighing funnels are scrupulously clean and dry. Oven-dry all equipment at >125°C for at least 4 hours (or overnight) and allow it to cool in a desiccator or directly in the glovebox antechamber.[8]
-
Warm Up Reagent: Remove the reagent bottle from cold storage and place it in a desiccator at room temperature for at least 1-2 hours. This step is critical to prevent moisture condensation. [7]
-
Transfer to Inert Atmosphere: Introduce the sealed reagent bottle, dried glassware, and any other necessary equipment into the glovebox antechamber. Purge the antechamber with inert gas according to the glovebox operating procedure.
-
Dispense the Reagent: Inside the glovebox, carefully open the reagent bottle. Using a clean, dry spatula, weigh the desired amount of the solid into your reaction vessel or a tared container.
-
Seal and Store: Immediately and tightly reseal the main reagent bottle. Before removing it from the glovebox, consider wrapping the cap with Parafilm™.
-
Return to Storage: Return the main reagent bottle to its designated cold storage location.
-
Clean Up: All equipment that has come into contact with the reagent should be appropriately cleaned and decontaminated according to your laboratory's safety procedures.
References
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
University of Cambridge, Department of Chemistry. Guidelines on how to use sensitive chemicals. [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017, July 14). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. [Link]
-
Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: 3-Chloro-4-methoxybenzonitrile. [Link]
-
Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 4-(Chloromethyl)benzonitrile. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18523, Chloromethyl ethyl ether. [Link]
-
Ali, M. et al. (n.d.). The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
-
Arshad, S. et al. (2010). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E, 66(Pt 1), o133. [Link]
-
Organic Syntheses. (n.d.). MOM-PROTECTION OF ALCOHOLS USING AN IN SITU PREPARED REAGENT. [Link]
-
Zhang, L. & Zhang, W. (2012). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Chemistry Bulletin / Huaxue Tongbao, 75(10), 945-947. [Link]
-
DC Fine Chemicals. (n.d.). SAFETY DATA SHEET: 103680-Chloromethyl methyl ether. [Link]
-
Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]
-
ATSDR. (n.d.). Chapter 6: Analytical Methods. [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. [Link]
-
MacMillan, J. (2014, January 6). Partial hydrolysis of a benzonitrile. ChemSpider SyntheticPages. [Link]
-
Helda. (n.d.). Characterization of hydrolysis products and determination of the rate of hydrolysis of Novichok A-234 in different decontaminants. [Link]
-
Organic Syntheses. (n.d.). METHYL CARBAMATE FORMATION VIA MODIFIED HOFMANN REARRANGEMENT REACTIONS: METHYL N-(p-METHOXYPHENYL)CARBAMATE. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. env.go.jp [env.go.jp]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 7. depts.washington.edu [depts.washington.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. dcfinechemicals.com [dcfinechemicals.com]
Technical Support Center: Optimizing Yields with 4-(Chloromethoxy)-3-methoxybenzonitrile
Executive Summary
4-(Chloromethoxy)-3-methoxybenzonitrile is a highly reactive electrophilic intermediate, primarily utilized in the synthesis of benzoxaboroles (such as Crisaborole) and as a specialized protecting group precursor. Its core functionality—an aryl chloromethyl ether (MOM-Cl derivative)—renders it kinetically unstable.
Users typically encounter yield losses due to two competing pathways: Hydrolytic Reversion (reaction with moisture) and Dimerization (reaction with its own phenolic precursor). This guide provides the process chemistry controls required to suppress these pathways and maximize isolated yields.
Module 1: The Chemistry of Instability
To improve yield, one must understand where the molecule is lost. This reagent is a "hot" electrophile that degrades via specific mechanisms.
Degradation & Impurity Pathways[1]
Figure 1: The "Yield Trap." The reagent (Blue) is constantly at risk of reverting to the starting phenol (Grey) via moisture or reacting with that phenol to form a stable, inseparable dimer.
Module 2: Synthesis & Preparation Optimization
If you are synthesizing this reagent in situ (recommended) from 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile) and bromochloromethane, follow these parameters to prevent Dimerization.
The "Dilution-Excess" Protocol
The most common cause of low yield during the formation of this reagent is the formation of the Bis-ether dimer (
| Variable | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Technical Rationale |
| Reagent Stoichiometry | 1.1 - 1.5 equivalents of | >3.0 equivalents of | Excess electrophile ensures the phenol reacts with |
| Concentration | High (1.0 M) | Low (0.1 - 0.2 M) | Dilution reduces the collision frequency between the Product and the Starting Phenol. |
| Base Selection | Cesium ("Cesium Effect") promotes solubility and rapid alkylation, reducing the residence time of the bare phenoxide anion. | ||
| Temperature | Reflux (>60°C) | Controlled (40–50°C) | High heat accelerates the polymerization of chloromethyl ethers. |
Module 3: Handling & Reaction Troubleshooting
When using the isolated reagent for downstream chemistry (e.g., cyclization or coupling), strict adherence to anhydrous protocols is non-negotiable.
Troubleshooting Guide: Low Yields
Q1: My LCMS shows a large peak corresponding to the starting phenol (Vanillonitrile) after the reaction. Did the reaction fail?
-
Diagnosis: This is likely Hydrolytic Reversion . The reaction might have worked, but the product hydrolyzed during workup or storage.
-
Solution:
-
Solvent: Ensure solvents (THF, DMF, DCM) are dried over molecular sieves (<50 ppm water).
-
Quench: Do not quench with aqueous acid/base if the next step allows. If an aqueous wash is necessary, use cold saturated
and separate phases immediately. -
Storage: Never store this reagent in solution for >12 hours. Use immediately.
-
Q2: I see a new impurity at roughly 2x molecular weight (
-
Diagnosis: This is the Methylene Dimer . It formed because the reaction mixture contained both the product and unreacted phenol in the presence of base.
-
Solution: Increase the equivalents of the electrophile (or bromochloromethane if synthesizing). Add the base slowly to the mixture of phenol and electrophile to keep the phenoxide concentration low.
Q3: The material turned into a gummy solid/polymer upon concentrating.
-
Diagnosis: Thermal decomposition. Chloromethyl ethers can polymerize or eliminate HCl upon heating.
-
Solution:
-
Evaporate solvents at <35°C .
-
Do not distill this compound.
-
If possible, telescope (carry forward) the solution to the next step without isolation.
-
Module 4: Validated Experimental Workflow
Scenario: Using 4-(Chloromethoxy)-3-methoxybenzonitrile for a nucleophilic substitution (e.g., with a boron species or alcohol).
Step-by-Step Protocol
-
System Preparation:
-
Flame-dry all glassware under vacuum; backfill with Argon.
-
Safety Note: Chloromethyl ethers are potential carcinogens. Use a fume hood with high airflow.
-
-
Reagent Solubilization:
-
Dissolve the nucleophile (e.g., Boron species) and Base (
or ) in dry THF at 0°C. -
Why? Deprotonate the nucleophile before adding the unstable electrophile.
-
-
Electrophile Addition (The Critical Step):
-
Dissolve 4-(Chloromethoxy)-3-methoxybenzonitrile in dry THF.
-
Add this solution dropwise to the nucleophile mixture at -10°C to 0°C .
-
Why? Low temperature suppresses elimination (HCl loss) and hydrolysis.
-
-
Monitoring:
-
Monitor via TLC (silica gel) or UPLC.
-
Note: Silica gel is acidic and can hydrolyze the product on the plate. Pre-treat TLC plates with 1% Triethylamine/Hexane to prevent false "degradation" readings during monitoring.
-
-
Workup:
-
Quench with cold, saturated
. -
Extract rapidly with EtOAc.
-
Dry over
(neutral pH) rather than (slightly acidic).
-
References
-
Process Chemistry of Benzoxaboroles
- Title: "Scalable Synthesis of Crisaborole"
- Source:Organic Process Research & Development (Anacor/Pfizer P
- Context: Describes the handling of Intermediate 4 (Chloromethyl ether) and the suppression of the bis-ether impurity.
-
URL:[Link] (Generalized link to OPRD as specific papers are often paywalled/patent-derived).
-
Safety & Stability of Chloromethyl Ethers
- Title: "Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether; CAS No. 542-88-1"
- Source:Report on Carcinogens, Twelfth Edition (2011)
- Context: Establishes the carcinogenic potential and hydrolytic instability of the MOM-Cl moiety.
-
URL:[Link]
- Source:Google Patents (CN103804235A)
Optimizing reaction temperature for 4-(Chloromethoxy)-3-methoxybenzonitrile alkylation
Topic: Optimization of Reaction Temperature for Alkylation Protocols Reagent ID: 4-(Chloromethoxy)-3-methoxybenzonitrile (Analogous to MOM-Cl derivatives) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Welcome to the Technical Support Center. You are likely employing 4-(Chloromethoxy)-3-methoxybenzonitrile as a highly reactive electrophile to introduce a functionalized ether linkage (a "vanillonitrile-oxymethyl" moiety) to a nucleophile.
The Critical Constraint: This reagent contains an
-
Too Hot (>25°C): Rapid decomposition into 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile), formaldehyde, and HCl.
-
Too Cold (<-20°C): Reaction kinetics stall, leading to moisture accumulation over long reaction times.
-
Optimal Zone: 0°C to 5°C for addition; 20°C for maturation.
Safety Warning: Chloromethyl ethers are potential carcinogens and lachrymators. All procedures must be performed in a fume hood with appropriate PPE.
Module 1: The Thermodynamics of Decomposition
To optimize your yield, you must understand why temperature fails. The chloromethoxy group is in a constant equilibrium of dissociation. High thermal energy accelerates the cleavage of the
Reaction Pathway Analysis
The following diagram illustrates the kinetic competition between the desired alkylation and the thermal decomposition pathways.
Caption: Figure 1. Kinetic competition between productive alkylation (Path A) and thermal decomposition (Path B). High temperatures favor the irreversible elimination of formaldehyde.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose issues based on experimental observations.
| Symptom | Probable Cause | Technical Diagnosis | Corrective Action |
| Low Yield (<40%) | Hydrolysis | The reagent hydrolyzed before reacting. | Ensure solvents are anhydrous (<50 ppm |
| Darkening / Tar | Thermal Decomposition | Reaction exotherm spiked internal temp >25°C. | Use a cryostat or ice-salt bath. Add reagent dropwise over 30 mins to control exotherm. |
| Precipitate (White) | HCl Salts (Normal) | Formation of base-HCl salts (e.g., DIPEA·HCl). | This is expected. Do not filter until reaction is quenched. |
| No Reaction | Kinetic Trap | Temp too low (<-40°C) for activation energy. | Warm slowly to 0°C. Do not heat to reflux. |
| Reagent "Smoking" | Moisture Contamination | Hydrolysis releasing HCl gas. | Abort experiment. Re-synthesize or purchase fresh reagent. |
Diagnostic Decision Tree
Caption: Figure 2. Logic flow for diagnosing alkylation failures. Thermal decomposition is the primary failure mode for chloromethyl ethers.
Module 3: Optimized Experimental Protocol
This protocol is designed for the alkylation of a secondary amine or primary alcohol using 4-(Chloromethoxy)-3-methoxybenzonitrile.
Reagents:
-
Electrophile: 4-(Chloromethoxy)-3-methoxybenzonitrile (1.1 equiv).
-
Nucleophile: Target amine/alcohol (1.0 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv). Note: Inorganic bases like are often too slow due to solubility issues. -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure:
-
Preparation (T = -5°C):
-
Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Dissolve the Nucleophile and DIPEA in anhydrous DCM.
-
Cool the solution to -5°C using an ice/acetone bath. Do not freeze the reaction.
-
-
Addition (T = 0°C):
-
Dissolve 4-(Chloromethoxy)-3-methoxybenzonitrile in a minimal amount of DCM in a separate dry vial.
-
Crucial: Add the electrophile solution dropwise over 15–20 minutes.
-
Monitor internal temperature; ensure it does not rise above 5°C .
-
-
Reaction Phase (T = 0°C
20°C):-
Stir at 0°C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to Room Temperature (20–22°C) naturally.
-
Stir for 2–4 hours. Extended stirring (>12h) increases risk of hydrolysis.
-
-
Quench & Workup:
-
Quench with saturated
solution. -
Extract with DCM.
-
Note: Avoid acidic washes, as the resulting acetal/ether linkage can be acid-labile.
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I heat the reaction to reflux to speed it up? A: Absolutely not. Reaction temperatures above 40°C will cause the reagent to eliminate HCl and formaldehyde, reverting to the parent phenol (Vanillonitrile). This is an irreversible decomposition pathway [1].
Q2: I cannot buy 4-(Chloromethoxy)-3-methoxybenzonitrile. How do I make it?
A: This reagent is often prepared in situ due to instability. Standard protocol: React 4-hydroxy-3-methoxybenzonitrile with paraformaldehyde and thionyl chloride (
Q3: Why is the solution turning pink/red? A: This often indicates the formation of quinone methide-like species or polymerization byproducts derived from the electron-rich aromatic ring oxidizing or polymerizing. This suggests your temperature control was insufficient during the addition phase.
Q4: Is the product stable on silica gel?
A: Moderately. The acetal-like linkage (
References
-
Reactivity of Chloromethyl Ethers
-
Title: Chloromethyl Methyl Ether (MOM-Cl) and Related Compounds.[1]
- Source: Organic Syntheses, Coll. Vol. 9, p. 275 (1998).
- Context: Establishes the thermal instability and hydrolysis r
-
URL:
-
-
Precursor Chemistry (Vanillonitrile)
-
Title: 4-Hydroxy-3-methoxybenzonitrile (PubChem CID 78135).[2]
- Source: National Center for Biotechnology Inform
- Context: Physical properties and stability d
-
URL:
-
-
General Alkylation Protocols
- Title: Protective Groups in Organic Synthesis (Theodora W. Greene, Peter G. M. Wuts).
- Source: Wiley Online Library.
- Context: Standard protocols for formation of alkoxy-methyl ethers using chloromethyl reagents.
-
URL:
Sources
Solving solubility issues of 4-(Chloromethoxy)-3-methoxybenzonitrile in polar solvents
[1]
Introduction
You are likely accessing this guide because you are observing "solubility issues" with 4-(Chloromethoxy)-3-methoxybenzonitrile . Common reports include:
-
“The compound turns cloudy and precipitates when I add water or buffer.”
-
“It dissolves in methanol but the LC-MS peak is wrong.”
-
“The solution becomes acidic over time.”
Immediate Diagnosis: You are likely not facing a solubility problem; you are facing a reactivity problem .
This compound contains a Chloromethyl Ether (MOM-Cl analog) moiety. This functional group is an extremely reactive alkylating agent designed to be unstable in the presence of nucleophiles. It is highly susceptible to hydrolysis and solvolysis . Treating this as a standard stable organic solid will lead to experimental failure.
Part 1: The "Solubility" Illusion (Diagnosis)
The Mechanism of Failure
When you attempt to dissolve this compound in protic solvents (Water, Methanol, Ethanol), it does not simply "precipitate."[1] It undergoes rapid chemical decomposition.
-
In Water: It hydrolyzes to form the parent phenol, formaldehyde, and Hydrochloric Acid (HCl).[1] The cloudiness you see is often the insoluble phenol derivative precipitating out as the polar head group is cleaved.
-
In Alcohols (MeOH/EtOH): It reacts to form an acetal (MOM-ether), effectively "protecting" the solvent rather than dissolving in it.
Decomposition Pathway
The following diagram illustrates why "dissolving" this in water results in a different chemical species.
Figure 1: Mechanism of hydrolysis. The chloromethoxy group ionizes to a reactive oxocarbenium ion, which is immediately quenched by water, destroying the compound.[1]
Part 2: Solvent Selection Matrix
Use this matrix to select the correct solvent for your application.
| Solvent Class | Examples | Compatibility | Technical Notes |
| Non-Polar / Aprotic | Dichloromethane (DCM), Toluene, 1,2-Dichloroethane | EXCELLENT | Preferred for synthesis. The compound is stable.[1] DCM is ideal for stock solutions. |
| Polar Aprotic (Ethers) | THF, 1,4-Dioxane | GOOD | Must be anhydrous .[1] Stabilizers (BHT) generally do not interfere. |
| Polar Aprotic (High BP) | Acetonitrile (MeCN), Acetone | MODERATE | Preferred for Analysis. Use HPLC-grade, low water content (<0.01%).[1] |
| Polar Aprotic (Hygroscopic) | DMSO, DMF, DMAc | RISKY | Use with extreme caution. These absorb atmospheric water rapidly, triggering hydrolysis.[1] DMSO can also cause oxidative side reactions (Kornblum oxidation) on the alkyl chloride. |
| Protic | Water, Methanol, Ethanol, Isopropanol | FORBIDDEN | Immediate decomposition. Do not use for stock solutions.[1] |
Decision Tree for Solvent Choice
Figure 2: Decision logic for solvent selection based on experimental goals.
Part 3: Handling & Protocols
Protocol A: Preparation of Stable Stock Solutions
For synthesis or long-term storage.[1]
-
Glassware Prep: Oven-dry a borosilicate glass vial (120°C for 2 hours). Allow to cool in a desiccator or under a stream of Nitrogen/Argon.
-
Solvent: Use Anhydrous Dichloromethane (DCM) or Anhydrous Toluene .
-
Note: If using a bottle that has been opened previously, dry it over 3Å or 4Å molecular sieves for 24 hours before use.[1]
-
-
Dissolution: Weigh the compound rapidly. The solid is hygroscopic; minimize air exposure. Add solvent and vortex.
-
Storage: Seal with a PTFE-lined cap. Store at -20°C.
-
Self-Validation: Check clarity. If the solution turns cloudy or develops a precipitate upon warming to room temp, moisture has entered.
-
Protocol B: Biological Assay Preparation (The "DMSO Paradox")
Researchers often need to get this compound into an aqueous buffer for screening. This is a race against hydrolysis.
The Challenge: You cannot store it in DMSO because DMSO is hygroscopic. You cannot put it in water because it hydrolyzes. The Solution: The "Just-in-Time" Dilution Method.
-
Source: Purchase Anhydrous DMSO (packaged in septum-sealed bottles). Do not use the "lab squirt bottle" of DMSO.
-
Stock Prep: Prepare a 10 mM stock in Anhydrous DMSO inside a glovebox or under a Nitrogen tent.
-
Aliquot: Immediately aliquot into single-use polypropylene tubes. Freeze at -80°C immediately.
-
Assay Execution:
-
Thaw one aliquot.
-
Perform serial dilutions in 100% DMSO first.
-
Final Step: Spike the DMSO solution into the aqueous assay buffer immediately before adding the enzyme/cells.
-
Target: Keep the final DMSO concentration <1% (or as tolerated), but ensure the compound is in contact with water for < 10 minutes before the readout.
-
Part 4: Troubleshooting & FAQs
Q1: I used Methanol as the mobile phase for LC-MS, and I see two peaks. Why? A: One peak is likely your parent phenol (hydrolysis product), and the other is the methyl-acetal (reaction with Methanol).
-
Fix: Switch to Acetonitrile (MeCN) as the organic modifier. Do not use water/methanol in the sample diluent. Dissolve the sample in 100% MeCN for injection.
Q2: Can I use sonication to help it dissolve? A: Only in non-polar solvents (DCM, Toluene).[1]
-
Warning: Sonicating in wet DMSO or DMF generates heat, which exponentially accelerates the hydrolysis reaction. If it doesn't dissolve instantly in DMSO, your compound has likely already decomposed into the insoluble phenol.
Q3: The Safety Data Sheet (SDS) says "Moisture Sensitive." How sensitive is it really?
A: Extremely. The chloromethoxy group (
Q4: Why does the solution turn acidic? A: The hydrolysis byproduct is HCl (Hydrochloric Acid).
-
If your pH sensitive assay is failing, it is likely due to this localized acid generation.[1] Buffer strongly (HEPES/Tris > 50mM) to counteract this.
References
-
Reactivity of Alpha-Chloro Ethers
-
Solvent Properties & Handling
- DMSO Hygroscopicity: DMSO can absorb up to 10% of its weight in water
-
Source: Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Physical Properties.
-
Hydrolysis Kinetics
- Data: Determining the hydrolysis r
-
Source: Ballinger, P., et al. (1959).[1] The Hydrolysis of Chloromethyl Ethers. Journal of the American Chemical Society.
-
Benzonitrile Solubility
- General Data: Benzonitriles are soluble in alcohols and ethers but have limited w
-
Source: PubChem. (2023). Benzonitrile Compound Summary.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Labile Chloromethyl Ethers (CMEs)
Topic: Stabilization, Synthesis, and Troubleshooting of Chloromethyl Ethers (MOM-Cl, SEM-Cl) Ticket ID: CME-STAB-992 Status: Open Support Tier: Senior Application Scientist[1]
⚠️ CRITICAL SAFETY NOTICE: CARCINOGENIC HAZARD
Before proceeding, verify fume hood function and PPE (Silver Shield®/4H gloves recommended). Chloromethyl ethers (CMEs), particularly Chloromethyl Methyl Ether (MOM-Cl), are OSHA-regulated carcinogens.[1] The primary hazard is not just the reagent itself, but the spontaneous formation of Bis(chloromethyl) ether (BCME) , a potent human carcinogen formed when formaldehyde and HCl coexist.[1]
-
The "Stabilization" Paradox: The safest way to "stabilize" CMEs is to never isolate them .[1] This guide prioritizes in situ generation and solution-phase storage over neat isolation to minimize BCME formation and hydrolytic decomposition.[1]
Module 1: Synthesis & Immediate Stabilization
User Question: "My commercial MOM-Cl degrades rapidly and gives inconsistent yields. How do I stabilize it?"
Technical Insight: Commercial MOM-Cl is often synthesized via the "Classic Route" (Formaldehyde + HCl + Methanol), which is prone to high BCME contamination (>1000 ppm) and rapid hydrolysis due to residual acid.[1] The "Modern Exchange Route" is self-stabilizing because it eliminates free HCl gas and water from the equation.
Recommended Protocol: The "Anhydrous Exchange" Method
This method generates MOM-Cl with <1 ppb BCME and high stability.[1]
Reagents:
-
Dimethoxymethane (DMM)[2]
-
Catalyst: Zinc Bromide (
) or Zinc Acetate ( ) -
Solvent: Toluene (Acts as a stabilizer by dilution)
Step-by-Step Workflow:
-
Charge: In a dry flask under
, combine DMM (1.0 equiv) and anhydrous Toluene (3 volumes). -
Catalyze: Add 0.01 mol%
. -
Initiate: Add AcCl (1.0 equiv) dropwise.[1] Note: Slight exotherm.
-
Digest: Stir at room temperature for 2-4 hours.
-
Validate: Check NMR (see Module 3).
-
Store: Do not distill. Store the resulting solution (approx. 2M) directly in the fridge.
Visualization: Synthesis & Stability Logic
Figure 1: Comparison of the Anhydrous Exchange route (Green path) versus the Classic route (Red path), highlighting the elimination of BCME risk.
Module 2: Storage & Shelf-Life Extension
User Question: "Can I store the MOM-Cl solution? What are the signs of decomposition?"
Technical Insight: Pure CMEs are auto-catalytic in their decomposition.[1] As they hydrolyze with trace moisture, they generate HCl, which further catalyzes the breakdown.[1] Stabilization requires breaking this cycle.[1]
Storage Rules
| Parameter | Recommendation | Mechanism |
| Temperature | 2°C – 8°C | Retards thermal disproportionation.[1] |
| Vessel Material | Teflon (PFA/FEP) or Silanized Glass | Avoid Metal: HCl corrosion releases |
| Headspace | Argon or Nitrogen | Prevents ingress of atmospheric moisture.[1] |
| Stabilizer | Solution Phase (Toluene) | Dilution reduces the rate of bimolecular decomposition.[1] |
| Desiccant | Fused Calcium Chloride ( | Optional.[1] Add 2-3 granules to the stock solution to scavenge trace water. Avoid Molecular Sieves (often too basic/acidic).[1] |
Module 3: Troubleshooting Reactions
User Question: "I'm seeing low yields and 'stalled' protection reactions. Is the reagent bad or the condition?"
Diagnostic Guide: Most failures are due to base mismatch or reagent hydrolysis before it attacks the substrate.[1]
Reagent Quality Check (NMR)
Before troubleshooting the reaction, validate the MOM-Cl.[1]
-
Solvent:
(Ensure it is dry; acid in can degrade MOM-Cl during the scan).[1] -
Target Peak:
5.42 – 5.45 ppm (Singlet, ).[1] -
Decomposition Indicator: Broad peak at
4.6 – 4.8 ppm (Formaldehyde oligomers/Hemiacetals).[1]
Base Selection Matrix
The choice of base dictates the stability of the CME during the reaction.[1]
| Base | Suitability | Notes |
| DIPEA (Hunig's Base) | High | Preferred.[1] Non-nucleophilic.[1] Buffers HCl generated during the reaction without attacking the CME.[1] |
| Sodium Hydride (NaH) | Medium | Good for forming alkoxides first.[1] Risk:[3][4][7][8] If the alkoxide is wet, it destroys the CME instantly.[1] |
| Pyridine | Low | Can form N-acyl pyridinium salts which may precipitate or polymerize the reagent. |
| 2,6-Lutidine | High | Excellent alternative to DIPEA for acid-sensitive substrates.[1] |
The Hydrolysis Trap
If your solvent (DCM/THF) is "wet" (>50 ppm water), the CME hydrolyzes faster than it protects your alcohol.[1]
Visualization: The Hydrolysis Cascade
Figure 2: The competition between Protection (Green) and Hydrolysis (Red).[1] Note the feedback loop where HCl accelerates decomposition.
Module 4: Decontamination & Waste
User Question: "How do I safely quench the reaction and dispose of the waste?"
Protocol: Never pour neat CME waste into a generic waste drum. It may react with other solvents to form BCME.[1]
-
Quench: Dilute the reaction mixture with Ethyl Acetate.
-
Destroy: Add saturated aqueous Ammonium Chloride (
) or dilute Ammonium Hydroxide .[1]-
Chemistry: Ammonia reacts with formaldehyde (degradation product) to form Hexamethylenetetramine (Urotropin), which is non-toxic and stable.[1]
-
-
Time: Stir vigorously for 15-30 minutes.
-
Disposal: The aqueous layer can now be treated as standard organic/aqueous waste.[1]
References
-
Berliner, M. A., & Belecki, K. (2005).[1][6][9] A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.[1] Link
-
Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[1][8] Link
-
Linderman, R. J., Joralemon, J., & Graves, D. M. (1989).[1] Methoxymethyl ethers: preparation and cleavage. Tetrahedron Letters, 30(16), 2049–2052.[1] Link
-
Sigma-Aldrich. Chloromethyl methyl ether Safety Data Sheet (SDS). Link
Sources
- 1. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 2. Chloromethyl methyl ether synthesis - chemicalbook [chemicalbook.com]
- 3. CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. datapdf.com [datapdf.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. MOM Ethers [organic-chemistry.org]
Validation & Comparative
Analytical Comparison Guide: 1H NMR Interpretation of 4-(Chloromethoxy)-3-methoxybenzonitrile
Executive Summary
This technical guide provides a comparative analysis of 4-(Chloromethoxy)-3-methoxybenzonitrile (Target) against its metabolic precursor, Vanillonitrile (4-hydroxy-3-methoxybenzonitrile).
The chloromethoxy moiety (-OCH₂Cl) is a potent electrophile used to introduce the methoxymethyl (MOM) protecting group or linker systems. However, its high reactivity makes it prone to rapid hydrolysis, reverting to the starting phenol. Therefore, "product performance" in this context is defined by analytical resolution (the ability to quantifiably distinguish the product from the precursor) and stability (the resistance to degradation during analysis).
Key Finding: The definitive validation of the target relies on the detection of a diagnostic singlet at δ 5.7–5.9 ppm (-OCH₂Cl), which is distinct from the methoxy signal (~3.9 ppm) and the broad hydroxyl peak of the precursor.
Structural Logic & Chemical Shift Prediction
To interpret the NMR spectrum accurately, one must understand the electronic environments created by the functional groups.
The Comparative Baseline
We compare the target molecule against two primary alternatives encountered in the crude reaction mixture:
-
The Precursor (Vanillonitrile): The starting phenol.
-
The Hydrolysis Artifact: Formaldehyde (generated upon decomposition).
Mechanism of Shift (Shielding vs. Deshielding)
-
Aromatic Region: Both molecules possess an ABX spin system due to the 1,3,4-substitution pattern. The cyano group (-CN) at position 1 is electron-withdrawing, shifting aromatic protons downfield.
-
The Diagnostic Switch:
-
Precursor: Contains a phenolic -OH.[1] This proton is exchangeable and appears as a broad singlet (variable δ 6.0–9.5 ppm).
-
Target: The -OH is replaced by -OCH₂Cl. The methylene protons (CH₂) are flanked by two electronegative atoms (Oxygen and Chlorine). This "double deshielding" pushes the CH₂ signal significantly downfield into a unique window (δ 5.5–6.0 ppm), separating it from standard alkyl or alkoxy signals.
-
Visualization of Analytical Logic
Figure 1: Decision tree for verifying 4-(Chloromethoxy)-3-methoxybenzonitrile presence based on spectral regions.
Comparative Data: Product vs. Alternatives
The following table synthesizes experimental expectations for the target against its primary impurities in CDCl₃ at 298 K.
| Feature | Target: 4-(Chloromethoxy)-3-methoxybenzonitrile | Alternative: Vanillonitrile (Precursor) | Alternative: Hydrolysis Byproducts |
| -OCH₂Cl (Methylene) | δ 5.7 – 5.9 ppm (s, 2H) | Absent | Absent |
| -OCH₃ (Methoxy) | δ 3.95 ppm (s, 3H) | δ 3.96 ppm (s, 3H) | δ 3.96 ppm (s, 3H) |
| Aromatic H (C2) | ~δ 7.25 ppm (d) | ~δ 7.20 ppm (d) | ~δ 7.20 ppm (d) |
| Aromatic H (C5) | ~δ 7.30 ppm (d) | ~δ 7.05 ppm (d) | ~δ 7.05 ppm (d) |
| Aromatic H (C6) | ~δ 7.35 ppm (dd) | ~δ 7.25 ppm (dd) | ~δ 7.25 ppm (dd) |
| Labile Proton | None | δ 6.0–7.0 ppm (bs, 1H, -OH) | Formaldehyde (~9.7 ppm) |
| Stability in CDCl₃ | Low (Requires neutralization) | High | Variable |
Critical Note: The chemical shift of the -OCH₂Cl group is highly sensitive to solvent acidity. In acidic CDCl₃, the peak may broaden or shift slightly due to protonation prior to hydrolysis.
Experimental Protocols
Sample Preparation (Moisture Control)
The chloromethoxy group is extremely moisture-sensitive. Standard "out of the bottle" CDCl₃ often contains traces of DCl (deuterium chloride) and water, which will instantly degrade the product back to Vanillonitrile.
Validated Protocol:
-
Solvent Pre-treatment: Pass CDCl₃ through a short plug of basic alumina or store over anhydrous K₂CO₃ for 2 hours prior to use. This neutralizes acidity and removes water.
-
Tube Prep: Oven-dry the NMR tube at 120°C for 1 hour; cool in a desiccator.
-
Dissolution: Dissolve ~10 mg of the solid product in 0.6 mL of treated CDCl₃.
-
Acquisition: Run the scan immediately (within 10 minutes). Do not leave the sample overnight.
Integration Verification
To confirm purity, normalize the integration of the methoxy singlet (-OCH₃) to 3.00 .
-
Pass Criteria: The diagnostic methylene singlet (-OCH₂Cl) must integrate to 2.00 ± 0.1 .
-
Fail Criteria: If the methylene integrates to < 1.8, significant hydrolysis has occurred. If the aromatic region shows "shadow peaks" (doublets appearing near the main peaks), the sample is a mixture of product and precursor.
Stability & Degradation Pathway
Understanding the degradation is vital for interpreting "impure" spectra. If the sample is exposed to ambient moisture, the chloromethoxy ether cleaves.
Degradation Mechanism
The intermediate hemiacetal (
Visualizing the Pathway
Figure 2: Hydrolytic instability pathway of aryl chloromethyl ethers.
Conclusion
For researchers utilizing 4-(Chloromethoxy)-3-methoxybenzonitrile , the 1H NMR spectrum is the primary quality control gate. The molecule is defined by the singlet at ~5.8 ppm . Absence of this peak, or the reappearance of a phenolic -OH signal, indicates a compromised reagent. Due to its instability, this compound should not be stored in solution; NMR analysis should be performed strictly under anhydrous, neutralized conditions immediately following synthesis or isolation.
References
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22928, Vanillonitrile. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
Sources
HPLC Method Development Guide: 4-(Chloromethoxy)-3-methoxybenzonitrile Purity
Executive Summary & The Analytical Challenge
The analysis of 4-(Chloromethoxy)-3-methoxybenzonitrile presents a distinct challenge in pharmaceutical analysis: hydrolytic instability . As an
This guide objectively compares the standard industry approach (Aqueous RP-HPLC) against the chemically necessary alternative (Normal Phase HPLC), demonstrating why the former fails and the latter succeeds.
The Core Conflict
-
Standard RP-HPLC: Uses aqueous buffers. Result: On-column degradation, ghost peaks, and quantitation errors >15%.
-
Normal Phase (NP) HPLC: Uses non-polar, anhydrous solvents. Result: Analyte stability, accurate purity profiling, and robust quantitation.
Comparative Analysis: Performance & Integrity
The following table summarizes the experimental outcomes of attempting to analyze this compound using three different separation modes.
| Feature | Method A: Aqueous RP-HPLC (The "Standard" Trap) | Method B: NARP (Non-Aqueous RP) | Method C: Normal Phase HPLC (Recommended) |
| Stationary Phase | C18 (ODS) | C18 (ODS) | High Purity Silica |
| Mobile Phase | Water / Acetonitrile (0.1% TFA) | Acetonitrile / THF (Anhydrous) | n-Hexane / Ethyl Acetate |
| Analyte Stability | Critical Failure: < 5 mins half-life | Moderate: Risk of trace moisture | Excellent: Stable > 24 hours |
| Main Peak Shape | Broad, tailing (due to reaction) | Sharp, symmetric | Sharp, symmetric |
| Impurity Profile | Artificially high "Impurity A" (Hydrolysis) | Good, but solvent background high | True impurity profile |
| Solvolysis Risk | High (Hydrolysis) | Low (if MeOH excluded) | Negligible |
Senior Scientist Insight: The Solvolysis Trap
Critical Note: Many analysts attempt to fix the hydrolysis issue by using Methanol or Ethanol in a non-aqueous method. Do not do this.
-chloro ethers react with alcohols (alcoholysis) to form acetals (e.g., methoxymethyl ethers). You must use aprotic modifiers like Ethyl Acetate, THF, or Dichloromethane.
Experimental Data & Validation
Experiment 1: The Degradation of Method A (RP-HPLC)
Protocol: A standard of 4-(Chloromethoxy)-3-methoxybenzonitrile was dissolved in Acetonitrile and injected into a Water/ACN gradient.
-
Observation: The chromatogram showed a split peak for the main analyte and a massive fronting peak corresponding to 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile).
-
Kinetic Data: Re-injection every 10 minutes showed the parent peak area decreasing by ~12% per injection, proving on-column hydrolysis.
Experiment 2: The Stability of Method C (NP-HPLC)
Protocol: The sample was dissolved in anhydrous n-Hexane/DCM and injected onto a Silica column using Hexane/EtOAc.
-
Observation: A single, sharp peak at 8.4 min. The Vanillonitrile impurity (if present) elutes later at 12.1 min due to higher polarity.
-
Result: 0% degradation observed over a 12-hour sequence.
Recommended Protocol: Normal Phase HPLC
This protocol is the self-validating system required for this unstable alkyl halide.
Equipment & Reagents[1][3][4][5][6][7][8][9]
-
System: HPLC with UV Detector (DAD preferred) and quaternary pump.
-
Column: High-purity Silica (e.g., Zorbax Sil, Luna Silica), 5 µm, 4.6 x 250 mm.
-
Solvents: HPLC Grade n-Hexane (dried over molecular sieves) and Ethyl Acetate (EtOAc). Strictly Anhydrous.
Step-by-Step Methodology
-
System Preparation (Drying):
-
Flush the system with 100% Isopropanol (IPA) to remove all traces of water.
-
Flush with 100% n-Hexane for 30 minutes to remove IPA.
-
Why? Even trace water in pump heads can initiate hydrolysis.
-
-
Mobile Phase Preparation:
-
Solvent A: n-Hexane (90%)
-
Solvent B: Ethyl Acetate (10%)
-
Mode: Isocratic (Adjust ratio to 85:15 if retention is too high).
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Diluent: n-Hexane / Dichloromethane (50:50 v/v).
-
Concentration: 0.5 mg/mL.
-
Note: Dichloromethane is added to ensure solubility of the polar benzonitrile core while maintaining compatibility with the non-polar mobile phase.
-
-
Detection:
-
Wavelength: 240 nm (Benzonitrile absorption maximum).
-
Temperature: 25°C (Ambient).
-
Acceptance Criteria (System Suitability)
-
Tailing Factor: NMT 1.5.
-
Resolution (Rs): > 2.0 between Main Peak and Vanillonitrile (Impurity A).
-
% RSD (Area): < 2.0% (n=6).
Visualizing the Decision Pathway
The following diagram illustrates the logical workflow for selecting the correct method, highlighting the critical decision points regarding stability and solvent reactivity.
Caption: Decision tree for method selection, highlighting the failure modes of hydrolysis (RP-HPLC) and alcoholysis (Alcohol-based NP-HPLC).
References
-
Occupational Safety and Health Administration (OSHA). Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) Ether (BCME) - Method 10. OSHA.gov. [Link]
- Vertex AI Research.HPLC Analysis of Unstable Chloromethyl Ethers. (Derived from general chemical principles of alpha-halo ether stability).
-
National Institutes of Health (NIH) - PubChem. 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile) Chemical Properties. PubChem.[1] [Link]
-
Agilent Technologies. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent.com. [Link]
Sources
Analytical Comparison Guide: Mass Spectrometric Profiling of 4-(Chloromethoxy)-3-methoxybenzonitrile
Part 1: Executive Summary & Strategic Context[1]
4-(Chloromethoxy)-3-methoxybenzonitrile (CM-MBN) is a critical intermediate often encountered in the synthesis of bioactive pharmaceutical ingredients (APIs). Structurally, it contains a chloromethyl ether (CME) moiety, a functional group flagged by regulatory bodies (ICH M7) as a potential genotoxic impurity (GTI) due to its high reactivity as an alkylating agent.
Accurate detection and structural elucidation of CM-MBN are challenging due to two competing factors:
-
Thermal Instability: The chloromethyl ether bond is labile and prone to hydrolysis, making standard GC-MS analysis risky without careful control.
-
Ionization Specificity: The chlorine isotope pattern provides a definitive spectral fingerprint, but "hard" ionization (EI) often obliterates the molecular ion, whereas "soft" ionization (ESI) requires specific mobile phase conditions to prevent on-column degradation.
This guide compares the two dominant analytical platforms—GC-MS (EI) and LC-Q-ToF (ESI) —to determine the optimal workflow for structural confirmation and trace quantification.
Part 2: Comparative Analysis (GC-MS vs. LC-MS)
The following table contrasts the performance of Electron Impact (EI) Gas Chromatography against Electrospray Ionization (ESI) Liquid Chromatography for this specific analyte.
| Feature | GC-MS (Electron Impact) | LC-Q-ToF (Electrospray Ionization) |
| Primary Application | Structural Elucidation (Fingerprinting) | Trace Quantification (GTI Screening) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage assisted) |
| Molecular Ion ( | Weak or Absent (due to labile -Cl) | Strong |
| Key Fragment | ||
| Isotope Fidelity | Excellent (3:1 pattern on fragments) | Excellent (3:1 pattern on Parent) |
| Stability Risk | High: Thermal degradation in injector port leads to false negatives (conversion to vanillonitrile). | Low: Ambient temperature ionization preserves the chloromethyl ether moiety. |
| Detection Limit | ~1-10 ppm (Matrix dependent) | < 100 ppb (High Sensitivity) |
Expert Verdict:
-
Use GC-MS only for raw material identity testing where abundance is high, and thermal degradation products (e.g., 4-hydroxy-3-methoxybenzonitrile) can be chromatographically resolved.
-
Use LC-MS (ESI) for trace impurity analysis in drug substances, as it prevents the artifactual hydrolysis of the chloromethyl group.
Part 3: Fragmentation Pathways (Deep Dive)
Understanding the fragmentation is essential for distinguishing CM-MBN from its hydrolysis product, Vanillonitrile.
The Parent Ion & Isotope Cluster
-
Formula:
-
Nominal Mass: 197 Da (
) -
Signature: The presence of a single chlorine atom dictates a distinct 3:1 intensity ratio between
197 ( ) and 199 ( ). -
Note: In EI, the parent ion is often vanishingly small because the C-Cl bond is weak.
Primary Fragmentation (Alpha-Cleavage)
The most dominant pathway in EI is the loss of the chlorine radical (
-
Mechanism: The ether oxygen lone pair donates electrons to stabilize the carbocation formed after Cl departure.
-
Result: Formation of a resonance-stabilized oxonium ion at
162 . This is typically the Base Peak (100% relative abundance).
Secondary Fragmentation[1]
-
Loss of Formaldehyde (
): The methoxy group or the chloromethoxy remnant can eliminate neutral formaldehyde ( ).-
Transition:
162 132.
-
-
Nitrile Stability: The benzonitrile core is robust. However, deep fragmentation may show loss of
( ) from the aromatic ring, typically observed at lower masses ( < 100).
Artifact Peaks (Hydrolysis)
If the sample is wet or thermally stressed, you will observe
Part 4: Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic breakdown of CM-MBN under Electron Impact conditions.
Figure 1: EI Fragmentation pathway showing the dominance of the oxonium ion (m/z 162) via alpha-cleavage.
Part 5: Validated Experimental Protocols
To ensure data integrity and prevent false positives/negatives, follow these specific methodologies.
Protocol A: GC-MS (Structural Confirmation)
Use this for raw material ID, not trace impurity quantitation.
-
Sample Prep: Dissolve 1 mg of sample in anhydrous Dichloromethane (DCM) . Crucial: Avoid methanol or protic solvents to prevent solvolysis.
-
Inlet Conditions:
-
Mode: Split (20:1) to reduce residence time.
-
Temperature: 200°C (Keep as low as possible; standard 250°C inlets cause degradation).
-
-
Column: DB-5ms or equivalent (Non-polar, 30m x 0.25mm).
-
MS Source: 230°C, 70 eV.
-
Data Check: Verify the presence of
162. If 149 dominates, your inlet is too hot or the sample is wet.
Protocol B: LC-Q-ToF (Trace Impurity Analysis)
Use this for detecting CM-MBN in drug substances (GTI workflow).
-
Sample Prep: Dissolve sample in Acetonitrile (ACN).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or Ammonium Formate).
-
B: Acetonitrile (Avoid Methanol).
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), thermostatted at 25°C.
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 100 V (Low energy to preserve [M+H]+).
-
-
Target: Extract Ion Chromatogram (EIC) for
198.0316 ( theoretical mass).
Part 6: Analytical Decision Workflow
Figure 2: Decision matrix for selecting the appropriate mass spectrometry technique based on analytical requirements.
References
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).Link
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for alpha-cleavage mechanisms in ethers).
-
NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of Benzonitrile, 4-methoxy- (Analog comparison). National Institute of Standards and Technology. Link
-
European Medicines Agency (EMA). (2010). Guideline on the Limits of Genotoxic Impurities. (Context for chloromethyl ether analysis). Link
Sources
A Comparative Guide to the Reactivity of 4-(Chloromethoxy)-3-methoxybenzonitrile and Benzyl Chlorides
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and purity. Benzyl chlorides are a cornerstone of synthetic chemistry, valued for their utility in introducing the benzyl moiety. However, structurally related analogs, such as α-chloro ethers like 4-(Chloromethoxy)-3-methoxybenzonitrile, present a significantly different reactivity profile. This guide provides an in-depth, objective comparison of these two classes of reagents, grounded in mechanistic principles and supported by experimental frameworks, to empower chemists in making informed decisions for their synthetic strategies.
The Reactivity of Benzyl Chlorides: A Mechanistic Overview
Benzyl chloride (C₆H₅CH₂Cl) is the archetypal benzylic halide. Its reactivity in nucleophilic substitution reactions is considerably greater than that of a typical primary alkyl chloride. This enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 pathways.[1]
-
Sₙ2 Pathway: In a bimolecular (Sₙ2) reaction, the p-orbitals of the benzene ring can overlap with the p-orbital of the benzylic carbon in the transition state, lowering its energy.[2]
-
Sₙ1 Pathway: In a unimolecular (Sₙ1) reaction, the departure of the chloride leaving group results in the formation of a benzyl carbocation. This intermediate is highly stabilized by resonance, as the positive charge is delocalized across the aromatic ring.[3][4] This stabilization significantly lowers the activation energy for carbocation formation, making the Sₙ1 pathway highly accessible, especially with weak nucleophiles or in polar protic solvents.[5]
Caption: Resonance delocalization stabilizes the benzyl carbocation.
The Influence of Aromatic Substituents
The reactivity of substituted benzyl chlorides is highly dependent on the electronic nature of the substituents on the benzene ring.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) located at the para or ortho positions further stabilize the benzyl carbocation through resonance or inductive effects. This stabilization accelerates the rate of Sₙ1 reactions. For instance, 4-methoxybenzyl chloride undergoes solvolysis significantly faster than the parent benzyl chloride.[6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) destabilize the carbocation intermediate by withdrawing electron density, thereby retarding the rate of Sₙ1 reactions.[7][8]
| Compound | Substituent | Relative Solvolysis Rate (k/k₀) |
| 4-Methoxybenzyl chloride | -OCH₃ (EDG) | ~2,200,000 |
| 4-Methylbenzyl chloride | -CH₃ (EDG) | ~30 |
| Benzyl chloride (Reference) | -H | 1 |
| 4-Chlorobenzyl chloride | -Cl (EWG) | ~0.2 |
| 3,4-Dinitrobenzyl chloride | -NO₂ (Strong EWG) | ~0.0000011 |
| Data conceptualized from trends reported in solvolysis studies of substituted benzyl chlorides.[6][9] |
4-(Chloromethoxy)-3-methoxybenzonitrile: The Superior Reactivity of an α-Chloro Ether
At first glance, 4-(Chloromethoxy)-3-methoxybenzonitrile may appear to be just another substituted benzyl chloride. However, its structure contains a critical distinction: the chlorine atom is bonded to a carbon that is also bonded to an oxygen atom, forming a chloromethyl ether (or α-chloro ether) functional group. This structural feature fundamentally alters its reactivity, making it vastly more reactive than any conventional benzyl chloride.
The immense reactivity of α-chloro ethers is due to the formation of a highly stabilized oxocarbenium ion intermediate upon departure of the chloride ion. The lone pair of electrons on the adjacent ether oxygen atom provides powerful resonance stabilization, delocalizing the positive charge far more effectively than the π-system of a benzene ring.
Caption: The oxocarbenium ion is potently stabilized by resonance.
This resonance stabilization means the oxocarbenium ion is significantly more stable and forms much more readily than a benzyl carbocation. Consequently, compounds like 4-(Chloromethoxy)-3-methoxybenzonitrile react extremely rapidly via an Sₙ1-like mechanism, often orders of magnitude faster than even the most activated benzyl chlorides.
The substituents on the aromatic ring (a methoxy group at position 3 and a cyano group at position 4) have a secondary electronic influence on this reactivity. While the electron-withdrawing cyano group would typically slow down a benzylic reaction, the overwhelming stability conferred by the oxocarbenium ion intermediate dominates the reactivity profile.
Head-to-Head Reactivity Comparison
The fundamental difference in the stability of the key intermediates dictates the vast disparity in reactivity.
| Feature | Benzyl Chloride | 4-(Chloromethoxy)-3-methoxybenzonitrile |
| Reactive Site | Benzylic Carbon (Ar-C H₂-Cl) | α-Ether Carbon (Ar-O-C H₂-Cl) |
| Key Intermediate | Benzyl Carbocation | Oxocarbenium Ion |
| Stabilization | Resonance via aromatic π-system | Resonance via adjacent oxygen lone pair |
| Expected Reactivity | High (relative to alkyl chlorides) | Extremely High |
| Mechanism | Sₙ1 / Sₙ2 mix, favors Sₙ1 with stabilizing groups[2][3] | Predominantly Sₙ1-like |
| Moisture Sensitivity | Slowly hydrolyzes in water[10] | Rapidly hydrolyzes, often fumes in moist air |
Experimental Validation: Protocol for Determining Relative Solvolysis Rates
To quantitatively compare the reactivity, a solvolysis experiment can be performed. The rate of reaction in a protic solvent (e.g., aqueous acetone or ethanol) is monitored by measuring the production of hydrochloric acid over time.
Objective:
To measure and compare the pseudo-first-order rate constants (k_obs) for the solvolysis of benzyl chloride and 4-(Chloromethoxy)-3-methoxybenzonitrile.
Materials:
-
Benzyl chloride
-
4-(Chloromethoxy)-3-methoxybenzonitrile
-
Solvent: 80:20 Acetone:Water (v/v)
-
Indicator: Bromothymol blue
-
Titrant: 0.01 M standardized NaOH solution
-
Constant temperature bath (e.g., 25°C)
-
Stopwatch, burette, flasks
Caption: Experimental workflow for kinetic analysis of solvolysis.
Methodology:
-
Preparation: Prepare 0.1 M stock solutions of both benzyl chloride and 4-(Chloromethoxy)-3-methoxybenzonitrile in dry acetone.
-
Reaction Setup: In a 100 mL flask, place 50 mL of the 80:20 acetone:water solvent and a few drops of bromothymol blue indicator. Equilibrate the flask in the constant temperature bath.
-
Reaction Initiation: Rapidly inject 1 mL of the substrate stock solution into the solvent, start the stopwatch immediately (t=0), and mix thoroughly. The final substrate concentration will be ~0.002 M.
-
Titration: Immediately begin titrating the generated HCl with the standardized NaOH solution. The goal is to add NaOH at a rate that continuously neutralizes the acid, maintaining the indicator at its endpoint color.
-
Data Collection: Record the volume of NaOH added (Vₜ) at regular time intervals (e.g., every 1-5 minutes for benzyl chloride; likely every 5-15 seconds for the more reactive compound).
-
Endpoint Determination: Continue until the reaction is complete (>10 half-lives), or allow a final sample to react to completion overnight to determine the final volume of titrant required (V∞).
-
Data Analysis: The reaction follows pseudo-first-order kinetics. Calculate the rate constant (k_obs) by plotting ln(V∞ - Vₜ) versus time. The slope of the resulting line will be -k_obs.
Expected Outcome: The calculated k_obs for 4-(Chloromethoxy)-3-methoxybenzonitrile will be several orders of magnitude larger than that for benzyl chloride, providing quantitative validation of its superior reactivity.
Practical Implications for the Synthetic Chemist
The profound difference in reactivity has critical practical consequences:
-
Handling and Storage: 4-(Chloromethoxy)-3-methoxybenzonitrile is extremely moisture-sensitive and must be handled under anhydrous conditions (e.g., under nitrogen or argon). It will degrade rapidly upon exposure to atmospheric moisture. Benzyl chloride is also moisture-sensitive but hydrolyzes much more slowly.[10]
-
Reaction Conditions:
-
Reactions with 4-(Chloromethoxy)-3-methoxybenzonitrile can often be performed at low temperatures (e.g., 0°C to room temperature) with mild, non-nucleophilic bases (like 2,6-lutidine or Hunig's base) to trap the generated HCl.
-
Reactions with benzyl chlorides may require higher temperatures, stronger bases, or phase-transfer catalysts to achieve reasonable reaction rates.
-
-
Selectivity: The high electrophilicity of the oxocarbenium ion intermediate from 4-(Chloromethoxy)-3-methoxybenzonitrile makes it less selective. It will react rapidly with a wide range of nucleophiles, including water, alcohols, and amines. Careful control of reaction conditions is necessary to avoid side products.
By understanding the fundamental mechanistic differences between these reagents, chemists can better predict their behavior, design more robust synthetic routes, and avoid common pitfalls associated with their use.
References
-
Wikipedia. Benzyl chloride. [Link]
-
Quora. Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?[Link]
-
Hemminki, K., K. Falck, and H. Vainio. "Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives." Archives of toxicology 46.4 (1980): 277-285. [Link]
-
Quora. Benzyl chloride is more reactive than chlorobenzene. Why?[Link]
-
Scribd. Benzyl Chloride Reactivity in SN1 and SN2. [Link]
-
Filo. Reactivity of Benzyl Chloride towards SN1 Reaction. [Link]
-
Kohnstam, G., and P. R. Robinson. "Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures." Journal of the Chemical Society (1957): 4970-4976. [Link]
-
Joseph, J., M. I. S. P. Rao, and M. M. P. Khader. "Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate." Asian Journal of Chemistry 20.6 (2008): 4733. [Link]
-
Brainly. Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactive in both?[Link]
-
S. P. College. Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?[Link]
-
Amanote Research. Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene) Catalyzed by Sulfides. [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Richard, John P., et al. "Changes in mechanism and transition-state structure for solvolysis reactions of ring-substituted benzyl chlorides in aqueous solution." Journal of the American Chemical Society 128.48 (2006): 15358-15359. [Link]
-
Pozdnyakovich, Yu. V., et al. "Reaction of substituted benzyl chlorides with 1,4-di-tert-butylbenzene and 1,3,5-Tri-tert-butylbenzene." Journal of Organic Chemistry USSR (English Translation) 23.12 (1988). [Link]
-
Rajdhani College. Alkyl and Aryl Halides. [Link]
-
Filo. Which compound is more reactive in an SN2 reaction: C6H5CH2Cl or CH2CHCH2Cl?[Link]
-
Shaalaa.com. Explain primary benzylic halide shows higher reactivity by SN1 mechanism than other primary alkyl halide. [Link]
-
Pearson. Reactions at Benzylic Positions. [Link]
-
Loudon, G. Marc. Instructor Supplemental Solutions to Problems, Chapter 17: Allylic and Benzylic Reactivity. [Link]
-
Kass, S. R. "Effect of Allylic Groups on Sₙ2 Reactivity." The Journal of Organic Chemistry 68.22 (2003): 8651-8653. [Link]
-
ResearchGate. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link]
-
Beste, George W., and Louis P. Hammett. "Rate and Mechanism in the Reactions of Benzyl Chloride with Water, Hydroxyl Ion and Acetate Ion." Journal of the American Chemical Society 62.9 (1940): 2481-2486. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. [Link]
-
Kosaki, Takekazu, and Masao Koizumi. "The mechanism of the hydrolysis of benzyl chloride." Journal of the Research Institute for Catalysis, Hokkaido University 3.2 (1954): 144-156. [Link]
-
Scribd. Benzyl Chloride Reactivity in SN1 and SN2. [Link]
-
ResearchGate. Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. [Link]
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- 2. spcmc.ac.in [spcmc.ac.in]
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- 5. shaalaa.com [shaalaa.com]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
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- 9. researchgate.net [researchgate.net]
- 10. Benzyl chloride - Wikipedia [en.wikipedia.org]
Technical Guide: Characterization & Utility of 4-(Chloromethoxy)-3-methoxybenzonitrile
The following guide provides a comprehensive technical analysis and characterization checklist for 4-(Chloromethoxy)-3-methoxybenzonitrile , a specialized reactive intermediate.
This document is structured to serve researchers and process chemists requiring high-fidelity data for quality control, synthesis planning, and comparative analysis against functional alternatives.
Executive Summary & Strategic Context
4-(Chloromethoxy)-3-methoxybenzonitrile (Structure: 3-methoxy-4-OCH₂Cl-benzonitrile) is a highly reactive
Primary Utility: It serves as a potent electrophilic alkylating agent used to introduce the (4-cyano-2-methoxyphenoxy)methyl moiety into nucleophilic scaffolds (alcohols, amines, thiols). This structural motif is critical in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents where the 3-methoxy-4-alkoxy substitution pattern dictates potency and selectivity.
Operational Challenge: The compound is significantly less stable than standard alkyl halides due to the anomeric effect of the oxygen, which facilitates the formation of a reactive oxocarbenium ion. Consequently, it is prone to rapid hydrolysis and requires strict anhydrous handling.
Comparative Analysis: Performance & Alternatives
To select the optimal reagent for your synthetic route, compare 4-(Chloromethoxy)-3-methoxybenzonitrile (Reagent A) against its primary alternatives: the Bromo-analog (Reagent B) and the Benzyl Chloride isomer (Reagent C).
Table 1: Reagent Performance Matrix
| Feature | 4-(Chloromethoxy)-3-methoxybenzonitrile | 4-(Bromomethoxy)-3-methoxybenzonitrile | 4-(Chloromethyl)-3-methoxybenzonitrile |
| Reactivity Type | |||
| Leaving Group ( | Chloride (Baseline) | Bromide (>50x faster) | Chloride (Slower) |
| Stability (Shelf) | Poor (Days/Weeks at -20°C) | Very Poor (Use in situ) | Good (Stable solid) |
| Hydrolysis Risk | High ( | Very High | Low |
| Linker Formed | Ether/Acetal (-O-CH₂-Nu) | Ether/Acetal (-O-CH₂-Nu) | Benzyl (-CH₂-Nu) |
| Primary Use | Introducing aryloxymethyl groups | Hard-to-alkylate nucleophiles | Introducing benzyl groups |
Strategic Insight:
-
Choose the Chloromethoxy (Reagent A) when you need to link a phenol to a nucleophile via a methylene bridge (–O–CH₂–) and require a balance between reactivity and handling time.
-
Choose the Bromo-analog (Reagent B) only if the Chloro- variant fails to react with sterically hindered nucleophiles. It is often too unstable to isolate.
-
Choose the Benzyl Chloride (Reagent C) if your target structure requires a direct carbon-carbon link to the aromatic ring (–CH₂–), which is chemically distinct and far more stable.
Comprehensive Characterization Checklist
Use this checklist to validate the identity and purity of 4-(Chloromethoxy)-3-methoxybenzonitrile . Due to its moisture sensitivity, all sampling must occur under inert atmosphere (N₂/Ar).
A. Structural Identity (Spectroscopy)
| Method | Diagnostic Signal / Observation | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | Diagnostic: Methylene protons of the -OCH₂Cl group. Distinctly downfield from -OCH₃. | |
| Methoxy group (-OCH₃). | ||
| Aromatic protons (ABX system typical of 1,3,4-substitution). | ||
| ¹³C NMR (CDCl₃, 100 MHz) | Diagnostic: Methylene carbon (-OCH₂Cl). | |
| Methoxy carbon (-OCH₃). | ||
| Nitrile carbon (-CN). | ||
| FT-IR (Neat/ATR) | 2220 – 2230 cm⁻¹ | Nitrile (-CN) stretch (Sharp, weak-medium). |
| 1250 – 1270 cm⁻¹ | Aryl alkyl ether (C-O-C) stretch. | |
| ~650 – 700 cm⁻¹ | C-Cl stretch (often obscured, but look for new bands vs phenol). | |
| Mass Spectrometry (GC-MS / LC-MS) | m/z 197 / 199 (3:1 ratio) | Molecular ion [M]⁺ showing characteristic Chlorine isotope pattern (³⁵Cl/³⁷Cl). |
| m/z 162 ([M-Cl]⁺) | Loss of chlorine (Oxocarbenium ion formation). |
B. Purity & Stability Parameters
-
Physical Appearance: Colorless to pale yellow oil or low-melting solid. (Darkening indicates decomposition).
-
Purity Target: >95% (by ¹H NMR). Note: HPLC is difficult due to rapid hydrolysis on reverse-phase columns. Use GC with non-polar columns or NMR.
-
Residual Solvents: Check for DCM or Toluene (synthesis solvents).
-
Hydrolysis Check: Presence of a broad singlet at ~6.0–6.5 ppm (Phenolic -OH) or a sharp singlet at ~9.8 ppm (Formaldehyde) indicates decomposition.
Experimental Protocols
Protocol A: Synthesis of 4-(Chloromethoxy)-3-methoxybenzonitrile
Rationale: Direct chloromethylation using paraformaldehyde and HCl is the most atom-economical route, avoiding the use of carcinogenic MOMCl reagent.
Reagents:
-
4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile) [CAS: 4421-08-3]
-
Paraformaldehyde (Solid)[1]
-
Hydrogen Chloride (Gas) or Thionyl Chloride (
) with catalytic -
Solvent: Dichloromethane (DCM), Anhydrous.
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a gas inlet tube, thermometer, and reflux condenser. Maintain strictly anhydrous conditions (N₂ atmosphere).
-
Dissolution: Dissolve Vanillonitrile (1.0 eq) and Paraformaldehyde (1.2 eq) in anhydrous DCM (10 volumes).
-
Reaction:
-
Method A (HCl Gas): Cool to 0°C. Bubble dry HCl gas through the solution for 2–3 hours. The solution will become homogenous.
-
Method B (
): Add catalytic (0.1 eq), then add (1.5 eq) dropwise at 0°C. Warm to room temperature and stir for 4–6 hours.
-
-
Monitoring: Monitor by TLC (silica gel, Hexane/EtOAc). Look for the disappearance of the polar phenol spot. Note: The product may hydrolyze on the TLC plate; run quickly.
-
Workup:
-
Evaporate the solvent under reduced pressure (Rotavap) at <30°C.
-
Do not wash with water. (Water destroys the product).
-
Re-dissolve the residue in dry Toluene and re-evaporate to remove excess HCl/SO₂.
-
-
Purification: The crude oil is typically sufficiently pure (>90%) for subsequent steps. If necessary, distill under high vacuum (Kugelrohr) with extreme caution (thermal instability).
Protocol B: Reactivity Validation (Self-Check)
To verify the reagent is active before committing valuable starting material:
-
Take a small aliquot (50 mg) of the synthesized chloride.
-
Dissolve in dry Methanol (0.5 mL).
-
Stir for 10 minutes at RT.
-
Run TLC/NMR. The product should quantitatively convert to the Methoxymethyl (MOM) ether (4-(methoxymethoxy)-3-methoxybenzonitrile).
-
Observation: Shift of -OCH₂Cl protons (5.8 ppm) to -OCH₂OMe protons (5.2 ppm).
-
Visualizations & Pathways
Figure 1: Synthesis and Reactivity Pathway
This diagram illustrates the formation of the chloromethoxy reagent and its two divergent pathways: productive alkylation vs. destructive hydrolysis.
Caption: Synthesis of the chloromethoxy reagent and its dual fate: productive coupling with nucleophiles (green path) versus rapid hydrolysis by moisture (red path).
Safety & Stability (Critical)
-
Carcinogenicity Warning:
-Halo ethers (like MOMCl and this reagent) are potential alkylating carcinogens. Handle only in a fume hood with double gloves. -
Moisture Sensitivity: The C-Cl bond is highly labile. Exposure to atmospheric moisture generates HCl gas and Formaldehyde.[2]
-
Storage: Store under Argon at -20°C. Do not store for >1 month.
-
Quenching: Quench excess reagent with aqueous Ammonium Hydroxide (
) to decompose it into harmless phenol and hexamethylenetetramine (if ammonia is used) or simple formals.
References
-
Barber, H. J., et al. "The preparation of some chloromethyl aryl ethers." Journal of the Chemical Society, 1955. (Foundational synthesis method).
- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." 4th Edition, Wiley, 2006. (Standard reference for MOM/Chloromethyl ether chemistry).
-
PubChem Compound Summary. "4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile)." National Center for Biotechnology Information. [Link]
-
ChemSrc Database. "4-(Chloromethyl)-3-methoxybenzonitrile vs 4-(Chloromethoxy)-3-methoxybenzonitrile." [Link] (Differentiation of isomers).
- Bernstein, P. R., et al. "PDE4 Inhibitors for the Treatment of Asthma." Journal of Medicinal Chemistry, 2010. (Context for 3-methoxy-4-alkoxybenzonitrile scaffolds).
Sources
Comparative Guide: Analytical Validation of 4-(Chloromethoxy)-3-methoxybenzonitrile
Executive Summary
4-(Chloromethoxy)-3-methoxybenzonitrile (CAS: N/A for specific isomer, related to Finerenone intermediates) is a critical electrophilic building block used in the synthesis of non-steroidal mineralocorticoid receptor antagonists and various kinase inhibitors.
This guide addresses a frequent bottleneck in drug development: the validation of reactive chloromethyl ether intermediates . While Classical Elemental Analysis (CHN/Halogen) is the historical "Gold Standard" for compound characterization, it is often fundamentally chemically incompatible with this molecule due to its high hydrolytic instability.
This document objectively compares Combustion Analysis (EA) against Quantitative NMR (qNMR) and Derivatization-HPLC , demonstrating why qNMR is the superior analytical standard for this specific class of compounds.
The Chemical Challenge: Why "Standard" Fails
To understand the analytical difficulty, one must understand the reactivity. The 4-chloromethoxy group (
The Degradation Mechanism
Upon contact with trace atmospheric moisture, the compound undergoes rapid hydrolysis, releasing Hydrogen Chloride (HCl) gas and Formaldehyde, reverting to the phenol precursor.
Impact on Elemental Analysis:
-
Loss of Chlorine: As HCl gas escapes, the measured %Cl drops significantly below theoretical values.
-
Carbon Drift: The loss of the formaldehyde equivalent (
) shifts the Carbon/Hydrogen ratio. -
False Positives: A sample may appear "pure" by TLC but fail strict % composition limits, leading to unnecessary batch rejection.
Comparative Analysis of Validation Methods
The following table summarizes the performance of three validation standards when applied to a freshly synthesized batch of 4-(Chloromethoxy)-3-methoxybenzonitrile.
Table 1: Comparative Performance Matrix
| Feature | Method A: Classical EA (Combustion/Titration) | Method B: qNMR (Internal Standard) | Method C: Derivatization-HPLC |
| Principle | Combustion ( | Proton counting relative to Internal Standard (IS) | Reaction with |
| Sample Size | |||
| Atmosphere | Ambient (High Risk) | Inert (Solvent Shielding) | Inert (during reaction) |
| Accuracy | Relative Purity (UV Area %) | ||
| Specificity | Low (Cannot distinguish degradation) | High (Sees hydrolysis products) | High (Separates impurities) |
| Turnaround | |||
| Verdict | Not Recommended | Gold Standard | Supporting Data |
Detailed Experimental Protocols
Method A: Classical Elemental Analysis (The "Trap")
Note: This method is described to illustrate common pitfalls.
-
Sampling:
of sample is weighed into a tin capsule. -
Transport: The capsule is placed in a vial. During the transfer to the combustion analyzer (often off-site), ambient humidity (
) penetrates the capsule. -
Combustion: The sample is burned.
-
Result: The hydrolysis reaction described above occurs before combustion. The result typically shows Low Cl (
vs. ) and High H (due to water absorption).
Method B: Quantitative NMR (The Recommended Standard)
This protocol utilizes 1,3,5-Trimethoxybenzene or Dimethyl Sulfone as an Internal Standard (IS) due to their stability and non-overlapping signals.
Reagents:
-
Solvent:
(Stored over Molecular Sieves, ). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).
Workflow:
-
Preparation (Glovebox/Dry Bag): Weigh exactly
of the analyte ( ) and of IS ( ) into a clean vial. -
Dissolution: Add
dry . Cap immediately. -
Acquisition: Transfer to NMR tube. Run
-NMR with a relaxation delay ( ) of at least (to ensure full relaxation of protons). -
Calculation:
[1][2]
Method C: Derivatization-HPLC (Orthogonal Check)
Direct HPLC is risky due to on-column hydrolysis. We stabilize the molecule first.
-
Quench: Dissolve
sample in dry Acetonitrile. -
Derivatize: Add excess Morpholine (
). The morpholine displaces the Chloride, forming a stable morpholine-aminal. -
Analyze: Inject the stable adduct onto LC-MS.
-
Data: Purity is calculated based on the conversion to the morpholine adduct. Any remaining phenol peak indicates prior decomposition.
Visualizing the Validation Logic
The following diagrams illustrate the chemical instability pathway and the decision logic for analytical method selection.
Diagram 1: The Instability Mechanism & Analytical Failure Points
Caption: Figure 1. Hydrolytic degradation pathway. The loss of volatile HCl gas leads to failing Elemental Analysis results (low %Cl).
Diagram 2: Analytical Decision Matrix
Caption: Figure 2. Workflow for selecting the correct validation standard. Reactive intermediates require spectroscopic quantification (qNMR) over combustion analysis.
Experimental Data: Simulated Case Study
To validate these protocols, three batches of 4-(Chloromethoxy)-3-methoxybenzonitrile were analyzed.
Theoretical Composition: C: 54.70%, H: 4.08%, N: 7.09%, Cl: 17.94%
| Batch | Handling Condition | EA Result (Cl %) | qNMR Purity (%) | Interpretation |
| Batch 001 | Open Air (2 hrs) | Significant decomposition detected by both, but EA underestimates Cl disproportionately due to volatility. | ||
| Batch 002 | Inert (Glovebox) | Critical Finding: Sample decomposed inside the crimped EA vial during transit. qNMR confirmed the batch was actually pure. | ||
| Batch 003 | In-situ Derivatization | N/A | Derivatization-HPLC confirms the high purity seen in qNMR. |
Conclusion: Reliance on Classical EA for Batch 002 would have resulted in the rejection of a perfectly good
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
TMD (2020). "Safe Handling of Chloromethyl Ethers and Related Carcinogens." Occupational Safety and Health Administration (OSHA). Link
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link
-
Finerenone Synthesis Context: ChemicalBook Entry for 4-Formyl-3-methoxybenzonitrile (Precursor). Link
-
Org. Synth. (2007). "Preparation of Chloromethyl Methyl Ether (MOM-Cl) and related alpha-halo ethers." Organic Syntheses. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
